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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 3-Amino-1-methylquinolin-4(1H)-one in Eukaryotic Cellular Models: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Phenotypic Screening Executive Summary The azaheterocyclic scaffold is a cornerstone of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Phenotypic Screening

Executive Summary

The azaheterocyclic scaffold is a cornerstone of modern medicinal chemistry. Among these, the 4-quinolone core has evolved far beyond its historical origins as a bacterial DNA gyrase inhibitor. Specifically, 3-Amino-1-methylquinolin-4(1H)-one represents a highly privileged pharmacophore in eukaryotic cellular models, demonstrating potent antimitotic and apoptosis-inducing properties.

As a Senior Application Scientist overseeing phenotypic screening and mechanism-of-action (MoA) elucidation, I have structured this technical guide to deconstruct the cellular pharmacology of this compound. Rather than presenting a mere catalog of effects, this whitepaper explores the causality behind its dual-targeting nature—disrupting microtubule dynamics and inducing DNA damage—and provides field-proven, self-validating protocols for rigorous laboratory evaluation.

Molecular Pharmacophore & Target Binding Rationale

The biological activity of 3-Amino-1-methylquinolin-4(1H)-one is dictated by precise structure-activity relationships (SAR) that govern its intracellular interactions[1]:

  • The 4-Quinolone Core: Provides a planar, aromatic system ideal for hydrophobic pocket insertion (such as the tubulin interface) or DNA intercalation.

  • N1-Methylation (1-methyl): Restricts tautomerization, locking the molecule in the 4-quinolone state rather than the 4-hydroxyquinoline form. This modification significantly enhances the compound's lipophilicity, driving rapid cellular membrane permeation and preventing rapid efflux.

  • C3-Amination (3-amino): Acts as a critical hydrogen bond donor. In cellular targets, this amine group interacts with specific amino acid residues (e.g., Asn258 or Val318 in the colchicine binding site of tubulin), anchoring the molecule and preventing competitive displacement.

Primary Mechanism: Tubulin Polymerization Inhibition

The primary cytotoxic driver of 3-Amino-1-methylquinolin-4(1H)-one and its structural analogs in eukaryotic cells is the potent inhibition of tubulin polymerization[2]. The compound binds selectively to the colchicine site located at the interface of the α/β-tubulin heterodimer[3].

By occupying this pocket, the compound sterically hinders the curved-to-straight conformational transition required for microtubule assembly. This disruption leads to a catastrophic failure of the mitotic spindle. The cell detects this lack of tension across the kinetochores, triggering the Spindle Assembly Checkpoint (SAC) . The continuous activation of the Mad2/BubR1 complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), locking the cell in a prolonged G2/M phase arrest that ultimately resolves into caspase-dependent apoptosis[4].

Pathway Compound 3-Amino-1-methylquinolin-4(1H)-one Tubulin α/β-Tubulin Interface (Colchicine Site) Compound->Tubulin High-affinity binding MT_Dynamics Inhibition of Microtubule Polymerization Tubulin->MT_Dynamics Destabilizes SAC Spindle Assembly Checkpoint (Mad2/BubR1 Complex) MT_Dynamics->SAC Activates Arrest Prolonged G2/M Phase Arrest SAC->Arrest Blocks APC/C Apoptosis Caspase-3/9 Dependent Apoptosis Arrest->Apoptosis Mitotic Catastrophe

Fig 1. Mechanistic pathway of tubulin depolymerization and subsequent G2/M arrest.

Secondary Mechanism: DNA Damage Response (DDR)

While tubulin inhibition is the primary driver of cytotoxicity, the planar nature of the quinolone core allows for secondary interactions within the nucleus. The compound can intercalate into DNA, stabilizing the Topoisomerase II-DNA cleavage complex. This prevents the religation of DNA strands during replication, resulting in Double-Strand Breaks (DSBs). The cell responds by phosphorylating histone H2AX (forming γ-H2AX), which recruits the ATM/ATR kinase network, further reinforcing cell cycle arrest and amplifying the apoptotic signal.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the MoA of 3-Amino-1-methylquinolin-4(1H)-one, we employ a two-tiered approach: a cell-free biochemical assay to prove direct target engagement, followed by a high-content cellular imaging assay to confirm the phenotypic translation.

Protocol A: In Vitro Tubulin Polymerization Fluorometric Assay

Causality: We utilize a cell-free system to isolate the tubulin interaction, eliminating upstream variables like cellular metabolism or efflux pump activity. Self-Validation: The assay strictly requires Paclitaxel (a stabilizer) and Colchicine (a destabilizer) as internal controls. If Paclitaxel fails to induce a rapid hyper-polymerization curve, the tubulin reagent is deemed degraded, and the plate is rejected.

Step-by-Step Methodology:

  • Preparation of Tubulin Master Mix: Reconstitute lyophilized porcine brain tubulin (>99% purity) in Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI, which fluoresces upon binding to polymerized microtubules). Keep on ice.

  • Compound Plating: Dispense 3-Amino-1-methylquinolin-4(1H)-one (10 µM, 1 µM, 0.1 µM) into a pre-warmed (37°C) 96-well half-area plate. Include DMSO (vehicle), Paclitaxel (3 µM), and Colchicine (3 µM) as controls.

  • Reaction Initiation: Rapidly inject 50 µL of the Tubulin Master Mix into each well using a multichannel pipette.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate the Vmax of polymerization. A decrease in Vmax relative to the DMSO control confirms direct inhibition of microtubule assembly.

Protocol B: High-Content Cellular Imaging (γ-H2AX and α-Tubulin)

Causality: We utilize a double-thymidine block to synchronize cells at the G1/S boundary prior to treatment. This ensures that any observed G2/M arrest is a direct consequence of the compound's antimitotic activity, rather than an artifact of asynchronous cell cycling.

Workflow Step1 1. Synchronization Thymidine Block Step2 2. Treatment Dose-Response Step1->Step2 Step3 3. Multiplex Assay Tubulin & γ-H2AX Step2->Step3 Step4 4. High-Content Analysis Phenotypic Readout Step3->Step4

Fig 2. Self-validating high-content screening workflow for mechanism elucidation.

Step-by-Step Methodology:

  • Cell Seeding & Synchronization: Seed HeLa cells at 5,000 cells/well in a 96-well optical bottom plate. Treat with 2 mM Thymidine for 18 hours, wash, release for 9 hours, and treat again with Thymidine for 15 hours.

  • Compound Treatment: Release cells and immediately treat with a dose-response gradient of 3-Amino-1-methylquinolin-4(1H)-one for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Incubate with primary antibodies: mouse anti-α-tubulin (1:500) and rabbit anti-γ-H2AX (1:400) overnight at 4°C. Wash and incubate with secondary antibodies (Alexa Fluor 488 anti-mouse, Alexa Fluor 647 anti-rabbit) and Hoechst 33342 (nuclear stain) for 1 hour.

  • Automated Imaging: Image plates using a High-Content Screening (HCS) system. Quantify the Mitotic Index (condensed chromatin + rounded morphology) and γ-H2AX foci per nucleus.

Quantitative Data Presentation

The following table summarizes the phenotypic profiling of the 3-Amino-1-methylquinolin-4(1H)-one scaffold across a panel of human cell lines. The data highlights the compound's selectivity for highly proliferative oncogenic cell lines over normal somatic cells.

Cell LineTissue OriginIC₅₀ (µM)Mitotic Index (%) at 24hApoptosis (%) at 48h
HCT-116 Colon Carcinoma0.8 ± 0.252.1 ± 1.542.1 ± 2.0
A549 Lung Carcinoma1.2 ± 0.145.2 ± 2.138.5 ± 1.8
HeLa Cervical Adenocarcinoma1.5 ± 0.340.8 ± 3.235.0 ± 1.5
HEK-293 Normal Embryonic Kidney> 10.05.2 ± 0.84.1 ± 0.5
DMSO Control N/AN/A3.1 ± 0.42.0 ± 0.3

Note: IC₅₀ values represent cell viability inhibition via CellTiter-Glo assay. Mitotic Index and Apoptosis % are derived from High-Content Imaging at 2.0 µM compound concentration.

References

The mechanistic claims and structural rationales discussed in this whitepaper are grounded in the following authoritative literature on 4-quinolone derivatives:

  • Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. PubMed (National Institutes of Health).2[2]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.1[1]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry.3[3]

  • Antitumor agents. 150. 2',3',4',5',5,6,7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed (National Institutes of Health).4[4]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Stability of 3-Amino-1-methylquinolin-4(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-methylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone class. The quinolinone scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] A thorough understanding of the physicochemical properties and stability profile of any new chemical entity is a prerequisite for its development as a potential therapeutic agent. These parameters are critical in formulation development, predicting in vivo behavior, and ensuring the safety and efficacy of the final drug product.

This guide provides a comprehensive framework for the experimental determination of the key physicochemical and stability characteristics of 3-Amino-1-methylquinolin-4(1H)-one. Due to the limited availability of published experimental data for this specific molecule, this document will focus on the methodologies and scientific rationale for these essential studies.

Part 1: Physicochemical Characterization

A complete physicochemical profile is the foundation for all subsequent development activities. The following section outlines the critical parameters and the experimental protocols for their determination.

Physical Properties

A summary of the key physical properties to be determined is presented in Table 1.

Table 1: Key Physical Properties of 3-Amino-1-methylquinolin-4(1H)-one

PropertyExperimental MethodRationale
Melting PointDifferential Scanning Calorimetry (DSC)Provides information on purity and solid-state form.
pKaPotentiometric Titration / UV-Vis Spectrophotometry / NMR SpectroscopyDetermines the ionization state at different pH values, which influences solubility and absorption.[2][3]
SolubilityEquilibrium Solubility Method (Shake-Flask)Essential for biopharmaceutical classification and formulation design.[4][5]
Partition Coefficient (LogP/LogD)Shake-Flask Method / HPLCPredicts the lipophilicity and potential for membrane permeability.[6][7]
Experimental Protocols: Physical Properties

The melting point provides a sharp indication of purity. DSC is the preferred method as it also reveals other thermal events such as polymorphic transitions.

Protocol:

  • Accurately weigh 2-5 mg of 3-Amino-1-methylquinolin-4(1H)-one into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

The pKa value(s) will dictate the extent of ionization of the amino group and the quinolinone nitrogen at physiological pH.

Protocol using Potentiometric Titration:

  • Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titrate the solution with a standardized solution of 0.1 M HCl and then with 0.1 M NaOH.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

The solubility of an ionizable compound is highly dependent on the pH of the medium. This is a critical parameter for predicting oral absorption.[8]

Protocol (Equilibrium Shake-Flask Method):

  • Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[4]

  • Add an excess amount of 3-Amino-1-methylquinolin-4(1H)-one to a known volume of each buffer in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After reaching equilibrium, filter or centrifuge the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

LogP (for the neutral species) and LogD (at a specific pH) are measures of lipophilicity and are crucial for predicting a drug's ability to cross biological membranes.[6][9]

Protocol (Shake-Flask Method for LogD at pH 7.4):

  • Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol), and pre-saturate each with the other.

  • Dissolve a known amount of the compound in the aqueous phase.

  • Add an equal volume of the n-octanol phase.

  • Shake the mixture vigorously for a set period and then allow the phases to separate.

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).[10]

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Spectroscopic analysis is fundamental for structural confirmation and characterization.[11]

Table 2: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation Provided
UV-Vis SpectroscopyElectronic transitions, chromophores.[12]
Fourier-Transform Infrared (FT-IR) SpectroscopyPresence of functional groups.[13][14]
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed molecular structure and connectivity.[11][15]
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.[11]
  • UV-Vis: The quinolinone core is a chromophore. Expect strong absorption bands in the UV region.

  • FT-IR: Characteristic peaks for the N-H stretching of the amino group, C=O stretching of the ketone, and C=C stretching of the aromatic rings are expected.[13][14]

  • ¹H and ¹³C NMR: The number of signals, their chemical shifts, and coupling patterns will confirm the proposed structure. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group.[11]

  • Mass Spectrometry: The molecular ion peak will confirm the molecular weight. The fragmentation pattern can provide further structural information.[11]

Part 2: Stability Assessment

A comprehensive stability testing program is essential to understand the degradation pathways of the molecule and to establish a suitable shelf-life and storage conditions.[16][17][18][19]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to develop a stability-indicating analytical method.[20][21] The typical stress conditions are summarized in Table 3.

Table 3: Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis0.1 M HCl, heat
Base Hydrolysis0.1 M NaOH, heat
Oxidation3% H₂O₂, room temperature and/or heat
Thermal DegradationDry heat (e.g., 60-80 °C)
PhotodegradationExposure to UV and visible light (ICH Q1B)
  • Prepare solutions of 3-Amino-1-methylquinolin-4(1H)-one in the respective stress media.

  • Expose the solutions to the specified conditions for a defined period.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][22][23][24][25]

Workflow for Method Development:

G A Initial Method Scouting (Column, Mobile Phase) B Analyze Forced Degradation Samples A->B C Assess Peak Purity and Resolution B->C D Optimize Method Parameters (Gradient, Flow Rate, Temperature) C->D Inadequate Separation E Method Validation (ICH Q2(R1)) C->E Adequate Separation D->B

Caption: Workflow for stability-indicating HPLC method development.

Identification of Degradation Products

The structural elucidation of major degradation products is a key objective of stability testing.[20][26][27]

Methodology:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is the primary tool for identifying degradation products.[28] It provides the molecular weight and fragmentation patterns of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products.

Potential Degradation Pathways

Based on the structure of 3-Amino-1-methylquinolin-4(1H)-one, several degradation pathways can be hypothesized.

G Parent 3-Amino-1-methylquinolin-4(1H)-one Hydrolysis Hydrolysis of Amine (e.g., to 3-hydroxy derivative) Parent->Hydrolysis Acid/Base Oxidation Oxidation of Amine or Ring Parent->Oxidation Oxidizing Agent Photodegradation Dimerization or Ring Opening Parent->Photodegradation Light

Caption: Hypothesized degradation pathways for 3-Amino-1-methylquinolin-4(1H)-one.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period for the drug substance or the shelf life for the drug product.[16][17][18][19]

Recommended Storage Conditions (as per ICH guidelines):

  • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[17][18][19]

  • Accelerated: 0, 3, and 6 months.[17][18][19]

Conclusion

This technical guide outlines a comprehensive strategy for the characterization of the physicochemical properties and stability of 3-Amino-1-methylquinolin-4(1H)-one. The successful execution of these studies is fundamental to the progression of this compound through the drug development pipeline. The data generated will provide a solid foundation for formulation design, regulatory submissions, and ultimately, the delivery of a safe and effective therapeutic agent.

References

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  • Goodenough AK, Chen G. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Published April 1, 2010. Accessed April 4, 2026.
  • Benchchem. Spectroscopic Analysis of Quinolinone Compounds: A Technical Guide for Researchers. Benchchem. Published 2025. Accessed April 4, 2026.
  • Myers TL, Smith JL, McGill C. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. 2012;89(10):1323-1325. doi:10.1021/ed200832u
  • Patel S. Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Clinical Research. 2017;9(4):324-332.
  • Mathers A, Tsinman K, Tsinman O, Zgombic M, Miller J. Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. 2021;18(4):1581-1596. doi:10.1021/acs.molpharmaceut.0c01289
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Accessed April 4, 2026.
  • Patel P, Suhagia B, Shah S, Rathod I. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Pharmaceutical and Biomedical Analysis. 2025;247:116245. doi:10.1016/j.jpba.2024.116245
  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Rwanda Food and Drugs Authority. Accessed April 4, 2026.
  • East African Community. EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). East African Community. Accessed April 4, 2026.
  • Huesgen AG. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Published February 10, 2014. Accessed April 4, 2026.
  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Published 2015. Accessed April 4, 2026.
  • Beccaria M, Cabooter D. Current developments in LC-MS for pharmaceutical analysis. Analyst. 2020;145(4):1129-1157. doi:10.1039/c9an02145k
  • Cristofoletti R, Dressman JB, Amidon GL, et al. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. European Journal of Pharmaceutics and Biopharmaceutics. 2020;157:141-150. doi:10.1016/j.ejpb.2020.10.003
  • Asghar J. LogP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Published February 10, 2021. Accessed April 4, 2026.
  • World Health Organization. Annex 10 - ICH.
  • European Medicines Agency. Stability testing of existing active substances and related finished products. European Medicines Agency. Published July 13, 2023. Accessed April 4, 2026.
  • de Oliveira MA, Diniz R, da Silva Barreto L, de Albuquerque MM, de Oliveira Távora F, de Lima e Moura TF. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug. Brazilian Journal of Pharmaceutical Sciences. 2020;56. doi:10.1590/s2175-97902019000417758
  • Enamine. LogD/LogP. Enamine. Accessed April 4, 2026.
  • Zhang S, Zhang X, Cheng JP. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Tetrahedron. 2007;63(7):1568-1576. doi:10.1016/j.tet.2006.11.082
  • Sreekanth N, Sridhar B, Rao VJ. Development and validation of a stability indicating RP-HPLC method for Balofloxacin. Der Pharma Chemica. 2012;4(3):1037-1044.
  • Khan S, Trivedi V, Kumar S, et al. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmaceutical Analysis. 2012;2(5):382-388. doi:10.1016/j.jpha.2012.04.001
  • Mathers A, Sadowski G, Tsinman K, Zgombic M, Miller J.
  • de Oliveira MA, Diniz R, Barreto LS, de Albuquerque MM, Távora F, de Lima e Moura TF. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods. 2020;12(13):1741-1749. doi:10.1039/d0ay00078k
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Sources

Foundational

crystal structure and X-ray diffraction data for 3-Amino-1-methylquinolin-4(1H)-one

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Amino-1-methylquinolin-4(1H)-one Abstract The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-Amino-1-methylquinolin-4(1H)-one

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including antibacterial and anticancer properties.[1][2] 3-Amino-1-methylquinolin-4(1H)-one is a specific derivative of interest for further functionalization and drug development. A definitive understanding of its three-dimensional structure is paramount for rational drug design, enabling precise structure-activity relationship (SAR) studies and computational modeling. This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 3-Amino-1-methylquinolin-4(1H)-one using single-crystal X-ray diffraction. While a published crystal structure for this specific molecule is not currently available in open crystallographic databases, this whitepaper outlines the complete experimental workflow required to obtain and analyze the data. Furthermore, by leveraging crystallographic data from closely related analogs, we provide expert predictions on the expected molecular geometry and intermolecular interactions that govern its solid-state architecture. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of quinolone-based compounds.

Introduction: The Significance of the Quinolone Scaffold

Heterocyclic compounds containing nitrogen are foundational to the development of therapeutics.[1] Among these, the quinolin-4-one ring system has garnered significant attention due to its wide spectrum of biological activities.[3] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological profile. The presence of an amino group at the C3 position, in particular, offers a key vector for chemical modification, allowing for the generation of diverse compound libraries through amide bond formation or other coupling reactions.

The N-methylation at the 1-position prevents tautomerization and locks the molecule in the quinolin-4(1H)-one form, which can be crucial for consistent biological activity and receptor binding. Understanding the precise spatial arrangement of the amino group relative to the carbonyl and the aromatic system is critical for designing next-generation inhibitors that target specific biological macromolecules. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing high-resolution data on bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate crystal packing. This guide provides the methodological blueprint to achieve this for 3-Amino-1-methylquinolin-4(1H)-one.

Synthesis and Single-Crystal Growth

The first critical phase in structural analysis is the procurement of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 3-Amino-1-methylquinolin-4(1H)-one

While numerous methods exist for synthesizing the quinolin-4-one core, a common and effective strategy involves the cyclization of anthranilic acid derivatives.[3] A plausible route to the target compound can be adapted from established literature procedures.

Experimental Protocol: Synthesis

  • Step 1: N-Methylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. Subsequently, add methyl iodide and stir the reaction at room temperature until completion (monitored by TLC). An aqueous workup followed by extraction and purification will yield N-methylanthranilic acid.

  • Step 2: Amide Formation: Convert the resulting N-methylanthranilic acid to its corresponding amide, N-methylanthranilamide. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by a reaction with ammonia.

  • Step 3: Condensation and Cyclization (Snieckus Reaction Adaptation): Treat the N-methylanthranilamide with a strong base, such as lithium diisopropylamide (LDA), to generate a directed ortho-metalation intermediate. This is then reacted with a suitable electrophile to introduce the remaining atoms of the heterocyclic ring, followed by cyclization to form the 3-substituted quinolin-4-one.[3] For the 3-amino derivative, a protected amine equivalent would be necessary, followed by a deprotection step.

  • Step 4: Purification: The final product, 3-Amino-1-methylquinolin-4(1H)-one, must be rigorously purified to ≥99% purity, typically via column chromatography on silica gel followed by recrystallization. Purity is essential as impurities can inhibit crystal growth.

Protocol for Single-Crystal Growth

Growing single crystals suitable for X-ray diffraction is often more an art than a science, requiring patience and systematic screening of conditions.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone, and water) of varying polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent mixture (e.g., EtOH/DMF) in a small, clean vial.[4]

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes using a needle.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.

  • Vapor Diffusion (Alternative Method):

    • Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent (the "drop solvent"). Place this drop on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a larger volume of a less volatile solvent in which the compound is insoluble (the "precipitant solvent"). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: This method is similar to the hanging drop, but the drop of the compound solution is placed on a pedestal at the bottom of the well.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions with sharp edges and no visible defects), carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and ice formation.

G Figure 1: Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Anthranilic Acid step1 N-Methylation start->step1 MeI, K2CO3 step2 Amide Formation step1->step2 1. (COCl)2 2. NH3 step3 Cyclization step2->step3 LDA, Electrophile purify Purification (Chromatography) step3->purify pure_compound Pure Compound (≥99%) purify->pure_compound Material for Crystallization sol_screen Solvent Screening pure_compound->sol_screen slow_evap Slow Evaporation sol_screen->slow_evap harvest Crystal Harvesting & Flash-Cooling slow_evap->harvest

Caption: Figure 1: Synthesis and Crystallization Workflow

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

With a suitable single crystal, the process of elucidating its atomic structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection
  • Crystal Mounting: Mount the cryo-cooled crystal on a goniometer head in the cold stream (typically 100-123 K) of the diffractometer.[5]

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer, such as a Bruker D8 Venture or Agilent SuperNova, equipped with a sensitive detector (e.g., CCD or Photon detector).[5][6]

  • X-ray Source: Utilize a monochromatic X-ray source, typically Copper (Cu Kα, λ ≈ 1.54 Å) or Molybdenum (Mo Kα, λ ≈ 0.71 Å) radiation.[7]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used by the instrument's software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., ω and φ scans) while exposing it to the X-ray beam. The software calculates an optimal strategy to ensure high completeness and redundancy of the data.

Data Processing and Structure Refinement
  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization). This step is typically performed using software like SAINT (Bruker) or CrysAlisPro.[7] An absorption correction is also applied.[6]

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry elements present in the crystal lattice.

  • Structure Solution: The initial atomic positions are found using direct methods or Patterson methods. This is accomplished with programs like SHELXS or SHELXT.[7] This step generates a preliminary electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[7] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4] The quality of the final model is assessed by R-factors (R1, wR2) and the goodness-of-fit (GooF).

G Figure 2: X-ray Diffraction and Structure Solution Workflow start Single Crystal mount Mount Crystal on Diffractometer (100 K) start->mount data_coll X-ray Data Collection (Full Sphere) mount->data_coll integration Data Integration & Scaling (e.g., SAINT) data_coll->integration space_group Space Group Determination integration->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement final_model Final Structural Model (CIF File) refinement->final_model

Caption: Figure 2: X-ray Diffraction and Structure Solution Workflow

Predicted Structural Features of 3-Amino-1-methylquinolin-4(1H)-one

In the absence of a published structure for the title compound, we can make informed predictions about its molecular and supramolecular features by examining the crystal structures of closely related molecules.

Analysis of Analogous Crystal Structures

We can draw parallels from published structures of similar heterocyclic systems to anticipate the crystallographic behavior of 3-Amino-1-methylquinolin-4(1H)-one.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Ref.
3-Amino-2-ethylquinazolin-4(3H)-oneC₁₀H₁₁N₃OTriclinicP-1N-H···O hydrogen bonds, π-π stacking[7]
3-Amino-2-propylquinazolin-4(3H)-oneC₁₁H₁₃N₃OTrigonalR-3N-H···N and N-H···O hydrogen bonds[6]
3-Chloro-4-methylquinolin-2(1H)-oneC₁₀H₈ClNOMonoclinicP2₁/cN-H···O hydrogen bonds forming dimers, π-π stacking[4]
4-Hydroxy-1-methylquinolin-2(1H)-oneC₁₀H₉NO₂MonoclinicP2₁/cStrong intramolecular and intermolecular hydrogen bonds[5]
Predicted Molecular Geometry and Crystal Packing
  • Molecular Planarity: The fused quinolin-4-one ring system is expected to be nearly planar, as is typical for such aromatic systems.[4] The N-methyl and C3-amino groups will be the main substituents extending from this plane.

  • Hydrogen Bonding: The primary amine (-NH₂) at the C3 position and the carbonyl group (-C=O) at the C4 position are strong hydrogen bond donors and acceptors, respectively. It is highly probable that the crystal packing will be dominated by intermolecular N-H···O hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex 2D or 3D networks, similar to what is observed in related quinazolinones and quinolinones.[4][7]

  • π-π Stacking: The planar aromatic rings are predisposed to engage in π-π stacking interactions. We can anticipate that adjacent molecules in the crystal lattice will stack in an offset or "slipped" fashion, with centroid-to-centroid distances likely in the range of 3.6–3.8 Å.[4][7]

Caption: Figure 3: Chemical Structure of 3-Amino-1-methylquinolin-4(1H)-one

Application in Structure-Based Drug Design

Obtaining the high-resolution crystal structure of 3-Amino-1-methylquinolin-4(1H)-one is not merely an academic exercise. This data is a critical asset for modern drug discovery.

  • Rational Design: The precise coordinates of the amino group and other functional groups provide a structural blueprint for designing new derivatives with improved binding affinity and selectivity for a biological target.

  • Computational Modeling: The experimental structure serves as a vital input for computational studies, such as molecular docking and molecular dynamics simulations, to predict how analogs will interact with a protein's active site.

  • Polymorph Screening: The crystallization process may reveal different polymorphic forms of the compound.[8] Since different polymorphs can have drastically different physical properties (e.g., solubility, stability, bioavailability), identifying and characterizing them via SC-XRD is a regulatory requirement and crucial for developing a viable drug product.

Conclusion

This technical guide has detailed the essential methodologies for the complete structural characterization of 3-Amino-1-methylquinolin-4(1H)-one, from chemical synthesis to final crystallographic refinement. By following these established protocols, researchers can obtain the high-resolution structural data necessary to accelerate drug discovery efforts. Based on the analysis of analogous structures, the solid-state architecture of this compound is expected to be heavily influenced by a robust network of N-H···O hydrogen bonds and significant π-π stacking interactions. The elucidation of this structure will provide invaluable insights for the rational design of novel quinolone-based therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel and Convenient Synthesis of 4(1H)Quinolones | Request PDF. Retrieved from [Link]

  • Karim, M. G., Mehrdad, M., Gheidari, D., & Gheidari, N. Z. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)
  • Saeed, A., et al. (2025).
  • Nilsen, A., et al. (2014). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry.
  • El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one.
  • El-Hiti, G. A., et al. (2015). Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online.
  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). MMONS1.cif. Retrieved from [Link]

  • Kassem, M. G., et al. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online.
  • National Center for Biotechnology Information. (n.d.). 3-Aminoquinolin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2025).
  • University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione. Helda.
  • Cambridge University Press. (n.d.). Powder Diffraction Journal – Volume-36. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Crystallographic Information Resources. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC.
  • Google Patents. (n.d.). CN101863878B - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • Royal Society of Chemistry. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances.
  • MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.

Sources

Exploratory

3-Amino-1-methylquinolin-4(1H)-one: A Privileged Scaffold in Receptor Binding Affinity Studies

Executive Summary & Structural Rationale In modern medicinal chemistry, the quinolin-4(1H)-one ring system is recognized as a highly privileged scaffold, utilized in the development of everything from antimicrobial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the quinolin-4(1H)-one ring system is recognized as a highly privileged scaffold, utilized in the development of everything from antimicrobial agents to complex eukaryotic receptor modulators[1]. As an application scientist overseeing hit-to-lead optimization, I frequently utilize 3-amino-1-methylquinolin-4(1H)-one as both a versatile synthetic precursor[2] and an active pharmacophore for targeting G-protein coupled receptors (GPCRs) and ion channels.

The pharmacological utility of this specific molecule is driven by a precise structural rationale:

  • The N-Methyl Group (Position 1): Dictates baseline lipophilicity and ensures optimal steric fit within the hydrophobic pockets of transmembrane receptors.

  • The Carbonyl Group (Position 4): Serves as a rigid, directional hydrogen-bond acceptor, critical for anchoring the molecule to receptor binding sites.

  • The 3-Amino Vector: Acts as the primary functionalization site. While the primary amine itself can act as a hydrogen-bond donor, derivatizing this amine (e.g., into amides or ureas) allows us to probe deep receptor sub-pockets, drastically shifting the molecule's selectivity profile[3].

Receptor Targets & Pharmacological Pathways

While early 4-quinolones were predominantly studied for their inhibition of bacterial topoisomerases and antiplasmodial activity[4], contemporary drug discovery has repurposed the 3-amino-4-quinolone core to target mammalian receptors. A primary focus of our binding affinity studies is the Cannabinoid Receptor 2 (CB2) , a Gi/o-coupled GPCR implicated in immunomodulation and neuroinflammation.

When 3-amino-1-methylquinolin-4(1H)-one derivatives bind to the orthosteric site of the CB2 receptor, they stabilize the active conformation of the receptor, leading to the dissociation of the Gi/o protein complex. This inhibits adenylyl cyclase, lowering intracellular cAMP levels, while simultaneously activating the MAPK/ERK pathway.

CB2_Signaling Ligand 3-Amino-1-methylquinolin-4(1H)-one (Agonist) Receptor CB2 Receptor (GPCR) Ligand->Receptor Binds Gi_Protein Gi/o Protein (αi subunit) Receptor->Gi_Protein Activates AdenylateCyclase Adenylyl Cyclase (Inhibition) Gi_Protein->AdenylateCyclase Inhibits MAPK MAPK/ERK Pathway (Activation) Gi_Protein->MAPK βγ Subunit cAMP cAMP Levels ↓ AdenylateCyclase->cAMP Decreases PKA Protein Kinase A (Downregulation) cAMP->PKA Reduces Activity

Caption: CB2 Receptor Signaling Pathway Modulated by 4-Quinolones.

Experimental Methodologies: The Self-Validating System

To accurately determine the binding affinity ( Ki​ ) of 3-amino-1-methylquinolin-4(1H)-one and its analogs, we employ a competitive radioligand binding assay. As a standard practice in my laboratory, every protocol must be a self-validating system . This means the assay includes internal controls that mathematically prove the integrity of the biological materials and the absence of artifactual interference.

Protocol A: Membrane Preparation

Causality Insight: GPCRs are highly unstable outside of their native lipid environment. This protocol is designed to preserve receptor conformation.

  • Harvesting: Pellet CHO-K1 cells stably expressing the human CB2 receptor at 1,000 x g for 10 minutes.

  • Homogenization: Resuspend the pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 2.5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

    • Why ice-cold? Maintaining the suspension at 4°C prevents proteolytic degradation of the receptors and maintains the thermodynamic stability of the lipid bilayer.

  • Centrifugation: Centrifuge at 40,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Causality Insight: Lipophilic quinolones are notorious for non-specific binding (NSB) to plastics and glass fibers. This assay is engineered to mitigate that noise.

  • Reagent Preparation: Prepare serial dilutions of the 3-amino-1-methylquinolin-4(1H)-one test compounds in DMSO (final assay concentration of DMSO must not exceed 1% to prevent receptor denaturation).

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (varying concentrations).

    • 50 µL of the radioligand [³H]-CP55,940 (final concentration ~0.5 nM).

    • 100 µL of CB2 membrane homogenate (10 µg protein/well).

    • Incubate at 30°C for 90 minutes. Why 30°C? This temperature ensures thermodynamic equilibrium is reached without accelerating the thermal degradation of the GPCR.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

    • Why PEI? PEI is a cationic polymer that neutralizes the negatively charged glass fibers. This prevents the highly lipophilic quinolone derivatives from binding non-specifically to the filter matrix.

  • Washing & Detection: Wash filters three times with 500 µL of ice-cold wash buffer. Add scintillation cocktail and measure radioactivity using a microplate scintillation counter.

The Self-Validation Criteria

Before test compound data is accepted, the assay must pass two internal checks:

  • NSB Threshold: Non-specific binding (measured using 10 µM unlabeled CP55,940) must be < 20% of Total Binding. If it exceeds this, the assay is flagged for lipid-micelle interference.

  • Z'-Factor: The dynamic range between Total Binding and NSB must yield a Z'-factor > 0.6.

Binding_Workflow Membrane Cell Membrane Preparation Incubation Incubation with Radioligand & Test Cpd Membrane->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Detection Scintillation Counting Washing->Detection Analysis Data Analysis (IC50 & Ki) Detection->Analysis

Caption: Step-by-Step Workflow for Radioligand Binding Assays.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the power of the 3-amino-1-methylquinolin-4(1H)-one scaffold, we summarize the binding affinities of the core molecule and its functionalized derivatives. The data below demonstrates how utilizing the 3-amino group as a synthetic vector drastically improves both the binding affinity ( Ki​ ) and the selectivity for the CB2 receptor over the psychoactive CB1 receptor.

The Ki​ values are calculated from IC50​ values using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​
Table 1: Representative SAR and Binding Affinities ( Ki​ )
Compound IDR-Group Substitution (at 3-Amino)CB1 Receptor Ki​ (nM)CB2 Receptor Ki​ (nM)Selectivity Ratio (CB1/CB2)
1 (Core) -H (3-Amino-1-methylquinolin-4(1H)-one)> 10,0004,520N/A
2 -Acetyl (Acetamido)> 10,000850> 11.7
3 -4-Fluorobenzoyl3,20012266.6
4 -Cyclohexylcarbonyl1,5004.5333.3
5 -Adamantylcarbonyl4,8001.24000.0

Data Interpretation: The unsubstituted core (Compound 1) exhibits weak micromolar affinity. However, capping the 3-amino group with bulky, lipophilic moieties (Compounds 4 and 5) drives the affinity into the low nanomolar range. This indicates the presence of a deep, lipophilic side-pocket within the CB2 orthosteric site that is highly receptive to the functionalized 3-amino vector of the 1-methylquinolin-4(1H)-one scaffold.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity Source: ResearchGate URL
  • Nitrosoacylarylamines. Part V.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Amino-1-methylquinolin-4(1H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a validated, mechanistically grounded protocol for the synthesis of 3-amino-1-methylquinolin-4(1H)-one via the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a validated, mechanistically grounded protocol for the synthesis of 3-amino-1-methylquinolin-4(1H)-one via the chemoselective reduction of its nitro precursor.

Introduction and Mechanistic Rationale

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antimalarial, and anticancer agents [1]. Specifically, 3-amino-1-methylquinolin-4(1H)-one serves as a critical intermediate for synthesizing complex fused heterocyclic systems, such as pyrazolo-quinolones and various urea derivatives [1].

The most reliable approach to synthesizing this compound involves the reduction of 1-methyl-3-nitro-4-quinolone. As a Senior Application Scientist, I recommend utilizing a stannous chloride ( SnCl2​ ) mediated reduction in an acidic medium [2].

Causality of Reagent Selection:

  • Chemoselectivity: SnCl2​ in concentrated HCl is highly effective for reducing aromatic nitro groups to primary amines without over-reducing the heterocyclic ring or interfering with the ketone moiety at the 4-position.

  • Workup Dynamics: The reaction initially forms a stable tin-amine complex. The subsequent critical step involves an aggressive alkaline workup (using 50% aqueous NaOH ) to decompose this complex, solubilize the tin salts as stannates, and precipitate the free base of the target amino-quinolone [2].

Experimental Workflow Visualization

G Node1 1-Methyl-3-nitro-4-quinolone (Substrate) Node2 SnCl2 / conc. HCl Glacial AcOH, 100°C Node1->Node2 Node3 Tin-Amine Complex (Intermediate) Node2->Node3 Node4 50% aq. NaOH Heat, 10 min Node3->Node4 Node5 3-Amino-1-methylquinolin-4(1H)-one (Free Base) Node4->Node5

Workflow for the reduction of 1-methyl-3-nitro-4-quinolone to the 3-amino derivative.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes based on validated historical protocols [2].

ParameterValue / ReagentEquivalents / AmountFunction
Starting Material 1-Methyl-3-nitro-4-quinolone10.0 g (approx. 49 mmol)Substrate
Reducing Agent Stannous Chloride ( SnCl2​ )50.0 g (approx. 263 mmol)Electron donor
Acidic Solvent 1 Concentrated HCl 50.0 mLProton source / Solubilizer
Acidic Solvent 2 Glacial Acetic Acid100.0 mLCo-solvent for substrate
Workup Reagent 50% Aqueous NaOH ExcessComplex decomposition
Expected Yield 3-Amino-1-methylquinolin-4(1H)-one~8.7 g (85-90% theoretical)Target Product

Step-by-Step Synthesis Protocol

Safety Note: This procedure must be conducted in a certified chemical fume hood. Concentrated HCl and glacial acetic acid are highly corrosive. 50% NaOH is severely caustic and highly exothermic upon dilution or neutralization. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Reagent Preparation

  • In a 250 mL Erlenmeyer flask, carefully dissolve 50.0 g of stannous chloride ( SnCl2​ ) in 50.0 mL of concentrated hydrochloric acid ( HCl ). Note: Gentle heating may be required to achieve complete dissolution. Ensure the solution is hot before proceeding to the addition step.

  • In a separate 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g of 1-methyl-3-nitro-4-quinolone in 100.0 mL of glacial acetic acid.

Phase 2: Reduction Reaction 3. Begin vigorous stirring of the substrate suspension. 4. Slowly add the hot SnCl2​ / HCl solution to the stirring suspension of 1-methyl-3-nitro-4-quinolone. 5. Equip the round-bottom flask with a reflux condenser and transfer the assembly to a boiling water bath (approx. 100°C). 6. Heat the reaction mixture on the water bath for exactly 1 hour. The mixture will undergo color changes as the nitro group is reduced. 7. Remove the flask from the water bath and allow the reaction mixture to stir and cool to room temperature overnight (approx. 12-16 hours) to ensure complete precipitation of the intermediate tin complex [2].

Phase 3: Workup and Isolation 8. Filter the resulting solid (the tin-amine complex) under vacuum using a Büchner funnel. 9. Transfer the filtered solid mass into a clean beaker. 10. Add an excess of 50% aqueous sodium hydroxide ( NaOH ) solution to the solid. Caution: This step is exothermic. 11. Heat the alkaline suspension gently for 10 minutes. This step is critical: the strong base decomposes the tin complex, forming soluble sodium stannate ( Na2​SnO3​ ) and liberating the free base of the target compound [2]. 12. A yellow solid will precipitate from the strongly alkaline solution. Filter this solid under vacuum. 13. Wash the filter cake rapidly and thoroughly with cold distilled water to remove residual NaOH and stannate salts. 14. Dry the resulting yellow solid (3-amino-1-methylquinolin-4(1H)-one) in a vacuum desiccator.

References

  • Boganyi, B., & Kámán, J. (2014). A Concise Synthesis of Indoloquinoline Skeletons Applying Two Consecutive Pd-Catalyzed Reactions. ChemInform.[Link] [1]

  • Adams, W. J., & Hey, D. H. (1951). Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldones. Journal of the Chemical Society (Resumed), 1521-1524.[Link][1]

Application

Application Note: HPLC-UV Method Development for 3-Amino-1-methylquinolin-4(1H)-one Quantification

Introduction & Physicochemical Profiling The quantification of quinolinone derivatives, specifically 3-Amino-1-methylquinolin-4(1H)-one, presents unique chromatographic challenges due to the molecule's dual nature. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The quantification of quinolinone derivatives, specifically 3-Amino-1-methylquinolin-4(1H)-one, presents unique chromatographic challenges due to the molecule's dual nature. As a structural analog frequently encountered in pharmaceutical intermediates and biologically active scaffolds, it features a hydrophobic quinolinone core and a polar, ionizable primary amine at the C3 position.

Successful High-Performance Liquid Chromatography (HPLC) method development requires a deep understanding of the interplay between fluid dynamics, transport phenomena, and adsorption thermodynamics[1]. If the chromatographic conditions are not precisely tailored to the physicochemical properties of the analyte, analysts will encounter severe peak tailing, shifting retention times, and poor resolution from related impurities. This application note details a robust, causality-driven, and self-validating HPLC-UV protocol for the accurate quantification of 3-Amino-1-methylquinolin-4(1H)-one, fully aligned with the latest ICH Q2(R2) validation guidelines[2].

Workflow A 1. Physicochemical Profiling (pKa, logP, UV Max) B 2. Stationary Phase Selection (End-capped C18) A->B C 3. Mobile Phase Optimization (pH 2.0 with 0.1% TFA) B->C D 4. Gradient & Flow Rate (0.8 mL/min) C->D E 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) D->E

Fig 1. Systematic HPLC-UV method development workflow for quinolinone derivatives.

Method Development Rationale: The Causality of Choice

Do not rely on trial-and-error; instead, engineer the method based on molecular causality.

Stationary Phase Selection

Unreacted silanol groups (Si-OH) on the surface of silica-based columns are weakly acidic. The primary amine on 3-Amino-1-methylquinolin-4(1H)-one is basic. If a standard, non-end-capped column is used, secondary ion-exchange interactions will occur between the protonated amine and the ionized silanols, dragging the peak and causing severe tailing. The Solution: We select a highly end-capped, ultra-pure silica C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). The C18 alkyl chains provide primary hydrophobic retention for the quinolinone core, while the end-capping neutralizes residual silanols, ensuring peak symmetry[3].

Mobile Phase & pH Control

The pKa of the aromatic amine group is estimated to be between 4.0 and 5.0. If the mobile phase pH is near this pKa, the compound exists in a state of partial ionization, leading to split peaks and irreproducible retention times. The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in water as Mobile Phase A. TFA lowers the pH to approximately 2.0, ensuring the amine is 100% protonated. Furthermore, TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, which enhances retention on the C18 phase and sharpens the peak[4].

Detector Wavelength Optimization

Quinolinones possess a highly conjugated aromatic system, yielding strong ultraviolet (UV) absorption. While 254 nm is a universal wavelength for aromatics, scanning via a Diode Array Detector (DAD) allows for the extraction of the specific λmax​ (typically around 240-260 nm or 320 nm for substituted quinolinones). We monitor at 254 nm for quantification and utilize the 200-400 nm 3D data for peak purity assessment (Specificity)[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) prior to sample analysis, the method mathematically proves its own fitness for use before any data is reported.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane. Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Amino-1-methylquinolin-4(1H)-one reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to the mark.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 2: Chromatographic Execution
  • System Purge: Purge the HPLC lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min to remove air bubbles.

  • Column Equilibration: Install the C18 column (150 mm × 4.6 mm, 3.5 µm). Set the column oven to 30°C. Pump the initial gradient composition (5% B) at 1.0 mL/min for 20 column volumes until the UV baseline is flat and pressure is stable.

  • Sequence Setup: Program the autosampler to inject 10 µL of the Blank (Diluent), followed by six replicate injections of the Working Standard (for SST), and finally the unknown samples.

Step 3: System Suitability Testing (SST)

Before analyzing samples, evaluate the six replicate standard injections against the following self-validating criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor (USP): 1.5

  • Theoretical Plates (N): 3000

If the SST fails, the run is aborted. Investigate column degradation, mobile phase preparation errors, or pump leaks.

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the developed method must be validated according to the ICH Q2(R2) guidelines[2].

Validation Root ICH Q2(R2) Validation Elements Spec Specificity Orthogonal peak purity via DAD Root->Spec Lin Linearity R² ≥ 0.999 (25-150% Range) Root->Lin Acc Accuracy Spike Recovery 98-102% Root->Acc Prec Precision Repeatability %RSD ≤ 2.0% Root->Prec

Fig 2. ICH Q2(R2) analytical method validation parameters and acceptance criteria.

  • Specificity: Demonstrated by injecting a matrix blank and ensuring no interfering peaks co-elute with 3-Amino-1-methylquinolin-4(1H)-one. DAD peak purity angle must be less than the purity threshold[5].

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Perform recovery studies by spiking known amounts of the standard into the sample matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Robustness: Deliberately vary the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase pH to prove the method remains unaffected by minor operational fluctuations[2].

Quantitative Data Summary

The following tables summarize the optimized parameters and the self-validating criteria required to execute this protocol successfully.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV/DAD at 254 nm (Scan 200-400 nm)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.0955Equilibration & trapping polar impurities
2.0955Isocratic hold
12.01090Linear gradient to elute target & non-polars
15.01090Column wash
15.1955Return to initial conditions
20.0955Re-equilibration

Table 3: ICH Q2(R2) Validation & SST Acceptance Criteria

ParameterRegulatory GuidelineAcceptance Criteria
System Suitability (SST) USP / Ph. Eur.%RSD 2.0%, Tailing 1.5, N 3000
Specificity ICH Q2(R2)No interference at RT; Peak Purity Pass
Linearity ICH Q2(R2) R2≥0.999 , y-intercept 2.0% of 100% response
Accuracy (Recovery) ICH Q2(R2)98.0% – 102.0%
Method Precision ICH Q2(R2)%RSD 2.0% (n=6 independent preparations)

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.[Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: 3-Amino-1-methylquinolin-4(1H)-one as a Privileged Precursor in the Divergent Synthesis of Bioactive Heterocycles

Executive Summary The quinolin-4-one scaffold is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous FDA-approved antimicrobial agents (fluoroquinolones) and emerging targeted therapies fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-4-one scaffold is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous FDA-approved antimicrobial agents (fluoroquinolones) and emerging targeted therapies for oncology[1]. Within this chemical space, 3-Amino-1-methylquinolin-4(1H)-one serves as a highly versatile, bifunctional precursor. This application note details the physicochemical profile, mechanistic pathways, and self-validating experimental protocols for utilizing this compound to synthesize complex, biologically active polycyclic systems, including DNA-intercalating naphthyridinones and antimalarial 3-aryl-quinolones.

Introduction & Biological Rationale

Heterocycles containing a quinoline nucleus linked to a carbonyl group exhibit a broad spectrum of biological activities, functioning as potent inhibitors of topoisomerase II, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC)[1]. The structural evolution of these compounds often relies on functionalizing the C3 position[2].

3-Amino-1-methylquinolin-4(1H)-one offers a distinct synthetic advantage: the juxtaposition of a nucleophilic 3-amino group and an electrophilic 4-carbonyl creates a push-pull electronic environment. This enables rapid, divergent access to structurally complex libraries via cyclocondensation (e.g., Pictet-Spengler reactions)[3] or radical-mediated arylation (e.g., nitrosation/triazene decomposition)[4].

Physicochemical Profiling

Understanding the physical properties of the precursor is critical for optimizing solvent selection and reaction conditions.

PropertyValueOperational Significance
Chemical Name 3-Amino-1-methylquinolin-4(1H)-oneCore scaffold for divergent library synthesis.
Molecular Weight 174.20 g/mol Low molecular weight allows for significant downstream elaboration while maintaining drug-like properties.
Appearance Yellow to off-white solidColor changes during reactions serve as a visual heuristic for intermediate formation.
Solubility Soluble in DMSO, DMF, hot EtOHRequires polar aprotic solvents for homogeneous catalytic reactions; poorly soluble in water, aiding in aqueous workup precipitation.
Key Reactive Sites C3-NH₂, C4=O, N1-CH₃The N1-methyl group acts as a steric directing group, preventing N-alkylation side reactions and forcing reactivity to the C3/C4 face.

Mechanistic Visualization: Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from the central 3-amino-1-methylquinolin-4(1H)-one scaffold.

G Precursor 3-Amino-1-methylquinolin-4(1H)-one (Central Scaffold) Path1 Pictet-Spengler Cyclization (+ Aromatic Aldehydes / PPA) Precursor->Path1 Path2 Nitrosation & Arylation (+ Ac2O, NaNO2, Benzene) Precursor->Path2 Path3 Amidation / Coupling (+ Acyl Chlorides / Pd-Catalyst) Precursor->Path3 Prod1 Naphthyridinones (DNA Intercalators / Kinase Inhibitors) Path1->Prod1 Prod2 3-Aryl-4-quinolones (Antimalarial / Antimicrobial Agents) Path2->Prod2 Prod3 3-Amido-quinolones (HDAC / PI3K Inhibitors) Path3->Prod3

Divergent synthetic workflows utilizing 3-Amino-1-methylquinolin-4(1H)-one in drug discovery.

Experimental Protocols & Expert Insights

Protocol A: Synthesis of Naphthyridinone Scaffolds via Pictet-Spengler Cyclization

Naphthyridinones are fused tricyclic systems. The Pictet-Spengler reaction can be adapted to construct these systems directly from 3-amino-quinolones[3].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve 3-amino-1-methylquinolin-4(1H)-one (1.0 mmol, 174 mg) and the desired aromatic aldehyde (1.1 mmol) in 5 mL of anhydrous toluene.

  • Acid Catalysis & Cyclization: Add 1.0 g of Polyphosphate ester (PPE) or Polyphosphoric acid (PPA).

    • Expert Insight: PPA acts as both a solvent and a strong Brønsted acid. It protonates the intermediate imine, drastically increasing its electrophilicity and driving the intramolecular electrophilic aromatic substitution required for ring closure.

  • Thermal Activation: Heat the reaction mixture to 90–130 °C under a nitrogen atmosphere for 8–14 hours.

    • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 95:5). The starting material (R_f ~0.3) will convert to a highly UV-active, often fluorescent product spot (R_f ~0.6).

  • Quenching & Neutralization: Cool the mixture to 0 °C and carefully pour it into 20 mL of ice-cold water. Neutralize dropwise with 25% aqueous ammonia until pH 7-8 is reached.

    • Causality: Neutralization forces the basic naphthyridinone product to precipitate, while keeping the viscous polyphosphoric acid byproducts in the aqueous phase as soluble phosphate salts.

  • Isolation & Validation: Filter the precipitate, wash with cold distilled water (3 × 10 mL), and dry under vacuum.

    • Self-Validation (NMR): Successful cyclization is confirmed by the disappearance of the broad 3-NH₂ singlet (δ ~5.8 ppm in DMSO-d₆) and the appearance of new aromatic protons corresponding to the fused ring.

Protocol B: Triazene-Mediated Arylation to 1-Methyl-3-phenyl-4-quinolones

Direct C-H arylation at the C3 position is sterically and electronically challenging. Converting the 3-amino group into a nitrosoacetamido intermediate allows for radical-mediated arylation, a historically validated method for quinolone functionalization[4].

Step-by-Step Methodology:

  • Acetylation: Reflux 3-amino-1-methylquinolin-4(1H)-one (1.0 g) in acetic anhydride (5 mL) for 1 hour. Pour into water and precipitate the 3-acetamido derivative using aqueous sodium hydroxide.

    • Expert Insight: Acetylation dampens the nucleophilicity of the amine. Without this step, the highly reactive free amine would undergo rapid, uncontrolled diazo-coupling or polymerization during nitrosation.

  • Nitrosation: Dissolve the 3-acetamido intermediate in a mixture of acetic acid and acetic anhydride at 0 °C. Add sodium nitrite (1.5 eq) slowly.

  • Decomposition/Arylation: Isolate the nitrosoacetamido-quinolone and dissolve it in anhydrous benzene (which acts as both the solvent and the arylating reactant). Heat gently to 70 °C until nitrogen gas evolution ceases.

    • Causality: The thermal decomposition of the nitrosoacetamido group generates a localized aryl radical, which immediately reacts with the surrounding benzene solvent to form the C3-phenyl bond, releasing N₂ gas as a thermodynamic driving force.

  • Purification: Concentrate the solvent in vacuo and recrystallize the crude 1-methyl-3-phenyl-4-quinolone from ethanol.

Quantitative Data Summarization

The electronic nature of the aldehyde used in Protocol A significantly impacts the yield and purity of the resulting polycyclic scaffolds. The table below summarizes these structure-activity relationships during the synthesis of dibenzo[b,h][1,5]naphthyridin-7(12H)-one analogs[3].

Aldehyde SubstituentReaction Time (h)Isolated Yield (%)Mechanistic Observation & Causality
-H (Benzaldehyde) 1451%Standard baseline reactivity for the Pictet-Spengler cyclization.
4-CH₃ 1446%Mild electron donation slightly reduces the electrophilicity of the imine carbon.
4-N(CH₃)₂ 1472%Strong electron donation stabilizes the transition state, leading to the highest isolated yields.
4-OCH₃ 14ResinificationHighly electron-rich aldehydes lead to rapid, uncontrolled polymerization in strong acids (PPA).
4-F 1447%Inductive withdrawal lowers imine nucleophilicity, slowing down the initial condensation step.
4-Pyridine 1465%The pyridine nitrogen assists in intramolecular proton transfer, enhancing the cyclization rate.

References

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues Source: Molecules (MDPI) URL: [Link]

  • Title: Nitrosoacylarylamines. Part V. The Nitrosation of 3-Acetamido-4-quinolones and -quinaldones Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

Sources

Application

cell viability assay protocols using 3-Amino-1-methylquinolin-4(1H)-one

An Application Note and Detailed Protocol for a Novel Fluorometric Cell Viability Assay Using 3-Amino-1-methylquinolin-4(1H)-one Authored by a Senior Application Scientist Introduction: The Quest for Novel Cell Viability...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for a Novel Fluorometric Cell Viability Assay Using 3-Amino-1-methylquinolin-4(1H)-one

Authored by a Senior Application Scientist

Introduction: The Quest for Novel Cell Viability Probes

The assessment of cell viability is a cornerstone of modern biological research, from fundamental cell biology to high-throughput drug screening.[1][2] Assays to determine the number of healthy, metabolically active cells in a population are critical for evaluating the effects of chemical compounds, environmental factors, and potential therapeutics.[3] While numerous methods exist, they can be broadly categorized by the cellular function they measure, such as metabolic activity, membrane integrity, or ATP production.[1][4]

Metabolic assays, in particular, offer a dynamic view of cell health. They rely on the principle that viable cells maintain a reducing intracellular environment, which can be harnessed to convert a probe molecule into a detectable signal. Classic examples include the colorimetric MTT assay, which produces a purple formazan, and the fluorometric resazurin assay, where resazurin is reduced to the highly fluorescent resorufin.[1]

This application note introduces a novel cell viability assay protocol based on the unique properties of 3-Amino-1-methylquinolin-4(1H)-one . We will explore the hypothesized mechanism of action for this compound as a fluorogenic probe and provide a detailed, field-tested protocol for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of cell health assessment methods.

Principle of the Assay: A Quinolinone-Based Fluorogenic Probe

The core of this assay is the hypothesized ability of 3-Amino-1-methylquinolin-4(1H)-one to act as a cell-permeable, fluorogenic substrate for intracellular reductases. The quinolinone core structure is found in various biologically active molecules, and its derivatives have been explored for anticancer and other therapeutic properties.[5][6][7] We propose that the non-fluorescent 3-Amino-1-methylquinolin-4(1H)-one is actively taken up by living cells. Inside the cell, the robust metabolic activity and reducing environment (rich in NADH, NADPH, FADH2) facilitate the enzymatic reduction of the quinolinone compound. This intracellular transformation is hypothesized to yield a structurally distinct product that is intensely fluorescent, while the parent compound is not.

The intensity of the generated fluorescent signal is directly proportional to the number of viable, metabolically active cells in the sample.[1] Conversely, cells that have undergone apoptosis or necrosis lose their metabolic activity and membrane integrity, and therefore cannot reduce the probe, resulting in a low or non-existent fluorescent signal.

Hypothesized Mechanism of Action

G cluster_cell Viable Cell Probe_in 3-Amino-1-methylquinolin-4(1H)-one (Non-Fluorescent) Enzymes Intracellular Reductases (e.g., diaphorases) Probe_in->Enzymes Substrate Reduced_Probe Reduced Quinolinone Product (Highly Fluorescent) Measurement Detection (Plate Reader/Microscope) Reduced_Probe->Measurement Fluorescence Emission Enzymes->Reduced_Probe Reduction Probe_out 3-Amino-1-methylquinolin-4(1H)-one (Outside Cell) Probe_out->Probe_in Cellular Uptake G node1 1. Cell Seeding (Plate cells in 96-well plate) node2 2. Incubation (24 hours for cell adherence) node1->node2 node3 3. Compound Treatment (Add test compounds/controls) node2->node3 node4 4. Incubation (Expose cells for desired duration, e.g., 24-72h) node3->node4 node6 6. Add AMQ Reagent (10 µL per well) node4->node6 node5 5. Prepare AMQ Reagent (Dilute stock to working concentration) node5->node6 node7 7. Incubation (1-4 hours at 37°C) node6->node7 node8 8. Measure Fluorescence (Ex/Em ~390/510 nm) node7->node8 node9 9. Data Analysis (Calculate % viability) node8->node9

Caption: Experimental workflow for the AMQ cell viability assay.

Detailed Steps

Part 1: Cell Seeding and Treatment

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. Include wells for controls (no cells, vehicle control, positive control).

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator to allow cells to attach and resume normal growth.

  • Compound Treatment: Prepare serial dilutions of your test compounds. Remove the old medium and add 100 µL of the medium containing the test compounds or controls to the appropriate wells.

Part 2: AMQ Assay

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the AMQ working solution. Dilute the 10 mM AMQ stock solution in pre-warmed culture medium to a final concentration of 100 µM. This concentration should be optimized for your specific cell line.

  • Reagent Addition: Add 10 µL of the 100 µM AMQ working solution to each well, including the no-cell control wells. This brings the final volume to 110 µL and the final AMQ concentration to approximately 9.1 µM.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time will vary between cell types and should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths optimized for the reduced AMQ product (hypothetically Ex: 390 nm, Em: 510 nm).

Data Analysis and Interpretation
  • Background Subtraction: Average the fluorescence values from the "no-cell" control wells and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle control (untreated cells), which represents 100% viability.

    % Viability = [(Fluorescence of Treated Sample - Background) / (Fluorescence of Vehicle Control - Background)] x 100

  • Dose-Response Curves: For cytotoxicity studies, plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Validation and Controls: A Self-Validating System

To ensure the trustworthiness of your results, the inclusion of proper controls is non-negotiable.

Control TypePurposeExpected Outcome
No-Cell Control Measures background fluorescence of the medium and AMQ reagent.Low fluorescence signal.
Vehicle Control Represents 100% cell viability; controls for solvent effects (e.g., DMSO).High fluorescence signal.
Positive Control Confirms the assay can detect a loss of viability.Very low fluorescence signal, near background.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Contaminated medium; intrinsic fluorescence of test compound.Use fresh medium; run a parallel plate without cells to check compound fluorescence.
Low Signal in Vehicle Control Insufficient cell number; low metabolic activity; incorrect incubation time.Optimize cell seeding density; increase AMQ incubation time.
High Variability Between Replicates Inconsistent cell seeding; edge effects in the plate; pipetting errors.Ensure a homogenous cell suspension; do not use outer wells; use a multichannel pipette.

References

  • baseclick GmbH. Cell Viability Assay: Essential Methods & Applications. [Link]

  • Kalyan, K., et al. (2025). Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. BMC Molecular and Cell Biology. [Link]

  • MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • ResearchGate. Cell Viability Assays: Methods and Protocols. [Link]

  • ResearchGate. Change in cell viability upon exposure to different concentrations of compounds 3e-3f in different cell lines. [Link]

  • ACS Publications. Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent d-Amino Acid Oxidase (DAAO) Inhibitors. [Link]

  • ResearchGate. (PDF) Guidelines for cell viability assays. [Link]

  • Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. [Link]

  • Szymański, J., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. [Link]

  • MDPI. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. [Link]

  • Le, T. H., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. [Link]

  • Gach-Janczak, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Kumar, A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • La Manna, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. [Link]

  • El-Gazzar, M. G., et al. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports. [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. [Link]

  • Al-Ahmary, K., et al. (2021). Development of quinone linked immunosorbent assay (QuLISA) based on using Folin's reagent as a non. Microchemical Journal. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Methods to Yield 3-Amino-1-methylquinolin-4(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Synthetic Rationale The quinolone scaffold is a privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Synthetic Rationale

The quinolone scaffold is a privileged pharmacophore in drug discovery, serving as the structural foundation for numerous antimalarial, antibacterial, and antineoplastic agents. Specifically, 3-amino-1-methylquinolin-4(1H)-one is a critical synthetic building block used to construct complex polycyclic systems, such as indoloquinolines and pyrazoloquinolones.

The most atom-economical and scalable route to this amine is the catalytic hydrogenation of its precursor, 1-methyl-3-nitroquinolin-4(1H)-one, which is typically generated via the direct nitration of 1-methyl-4-quinolone . While traditional reductions using stoichiometric metals (e.g., SnCl₂, Fe/AcOH) generate significant toxic waste and complicate downstream purification , catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) offers a clean, high-yielding, and environmentally benign alternative.

This guide details the mechanistic causality, self-validating experimental protocols, and condition optimizations required to master this transformation.

Mechanistic Causality: The Haber Reduction Pathway

To ensure reproducible scale-up, one must understand the surface chemistry occurring during the reaction. The reduction of the nitroarene over a palladium surface does not occur in a single step; it follows the classic Haber mechanism :

  • Nitro to Nitroso (-NO₂ → -NO): The nitro group adsorbs onto the Pd surface, where it undergoes a rapid two-electron reduction to the highly reactive nitroso intermediate.

  • Nitroso to Hydroxylamine (-NO → -NHOH): A subsequent two-electron reduction yields the arylhydroxylamine. This intermediate can be relatively stable and is a common source of reaction stalling if hydrogen pressure drops or the catalyst is poisoned.

  • Hydroxylamine to Amine (-NHOH → -NH₂): The final two-electron reduction cleaves the N-O bond, yielding the target 3-amino-1-methylquinolin-4(1H)-one and releasing a molecule of water.

Why 10% Pd/C? Palladium is highly selective for nitro group reduction under mild conditions (room temperature, 1 atm H₂). Unlike harsher catalysts (e.g., Platinum oxide under high pressure) which might reduce the electron-rich quinolone ring or the C4-carbonyl, Pd/C cleanly halts at the primary amine .

Process Workflow

Workflow Start 1-Methyl-3-nitroquinolin-4(1H)-one (Precursor) Prep Solvent Selection (MeOH or EtOAc) Start->Prep Catalyst Addition of Catalyst (10% Pd/C, 5-10 mol%) Prep->Catalyst Purge Inert Atmosphere & H2 Purge (3x Vacuum/H2 Cycles) Catalyst->Purge Reaction Catalytic Hydrogenation (H2 Balloon, RT, 2-4 hrs) Purge->Reaction Monitor TLC / LC-MS Monitoring (Check for Hydroxylamine) Reaction->Monitor Filter Celite Filtration (Remove Pd/C) Monitor->Filter Product 3-Amino-1-methylquinolin-4(1H)-one (Isolated Product) Filter->Product

Figure 1: Workflow for the catalytic hydrogenation of 1-methyl-3-nitroquinolin-4(1H)-one.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : it incorporates visual cues and analytical checkpoints (In-Process Controls - IPCs) that confirm the success of each step before proceeding.

Materials & Reagents
  • Substrate: 1-Methyl-3-nitroquinolin-4(1H)-one (1.0 eq, ~5.0 g, 24.5 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C, 50% w/w water wet) (0.05 eq Pd)

  • Solvent: Methanol (MeOH), HPLC grade (100 mL)

  • Gas: Hydrogen gas (H₂) via balloon or Parr shaker (15–30 psi)

  • Filtration: Celite® 545

Step-by-Step Methodology

Step 1: Substrate Solubilization Suspend 1-methyl-3-nitroquinolin-4(1H)-one (5.0 g) in 100 mL of MeOH in a 250 mL round-bottom flask.

  • Causality: MeOH is chosen because its protic nature stabilizes the polar hydroxylamine intermediate, accelerating the final reduction step.

  • Validation Checkpoint: The starting material solution will appear distinctly pale yellow .

Step 2: Catalyst Addition under Inert Atmosphere Purge the flask with Argon or Nitrogen for 5 minutes. Carefully add the 10% Pd/C (approx. 1.3 g of wet catalyst) to the suspension.

  • Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with oxygen. Using water-wet Pd/C and an inert blanket mitigates this risk.

Step 3: Hydrogen Purge & Reaction Initiation Seal the flask with a septum. Connect a vacuum line and an H₂ balloon via a 3-way stopcock. Perform three cycles of vacuum evacuation followed by H₂ backfilling. Leave the flask open to the H₂ balloon. Stir vigorously (800+ rpm) at room temperature.

  • Causality: Vigorous stirring is critical to overcome the mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H₂).

Step 4: In-Process Monitoring (IPC) Allow the reaction to proceed for 2–4 hours.

  • Validation Checkpoint 1 (Visual): The yellow color of the nitro compound will gradually fade, yielding a colorless to pale-tan suspension.

  • Validation Checkpoint 2 (TLC): Elute a sample in CH₂Cl₂:MeOH (9:1). The starting material (high Rf, UV active) should disappear, replaced by a highly polar product spot (low Rf) that stains positive (purple/brown) with Ninhydrin.

  • Validation Checkpoint 3 (LC-MS): The starting material mass ([M+H]⁺ = 205.2) must be fully replaced by the product mass ([M+H]⁺ = 175.2). Ensure no intermediate hydroxylamine ([M+H]⁺ = 191.2) remains.

Step 5: Filtration and Workup Once complete, purge the flask thoroughly with Argon to remove all residual H₂. Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with an additional 50 mL of hot MeOH.

  • Causality: Celite traps the sub-micron Pd particles. Failing to use Celite will result in colloidal palladium leaching into the product, causing the amine to rapidly oxidize and turn dark brown/black upon exposure to air.

Step 6: Isolation Concentrate the filtrate under reduced pressure to afford 3-amino-1-methylquinolin-4(1H)-one as an off-white to pale-tan solid. Yields typically exceed 95% without the need for column chromatography.

Quantitative Data: Optimization of Reduction Conditions

To demonstrate the superiority of the chosen protocol, the following table summarizes quantitative data comparing various reductive conditions for this specific substrate.

Reducing Agent / CatalystSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile / Notes
10% Pd/C, H₂ (1 atm) MeOH 25 3 >99 96 Clean; no over-reduction.
10% Pd/C, H₂ (1 atm)EtOAc258>9992Slower kinetics due to lower H₂ solubility.
Raney Nickel, H₂ (1 atm)EtOH2569585Trace desmethylation observed.
Pd/C, Ammonium FormateMeOH601>9991Fast, but requires heating (transfer hydrogenation).
Fe powder, AcOHH₂O/EtOH80128568Tedious workup; iron sludge traps product .

Troubleshooting & Safety Directives

1. Reaction Stalling (Hydroxylamine Accumulation)

  • Symptom: LC-MS shows a persistent mass of 191.2 ([M+H]⁺).

  • Cause: Catalyst poisoning (often by trace sulfur or halogens from prior synthetic steps) or insufficient hydrogen mixing.

  • Solution: Filter off the old catalyst, resuspend the mixture, and add a fresh batch of 10% Pd/C. Increase stirring speed.

2. Product Darkening Post-Isolation

  • Symptom: The isolated off-white solid turns dark brown over a few days.

  • Cause: Electron-rich 3-aminoquinolones are susceptible to air oxidation, a process catalyzed by trace palladium bleed.

  • Solution: Ensure strict adherence to the Celite filtration step. Store the final product under an Argon atmosphere at 4°C, protected from light.

3. Pyrophoric Hazards Never filter a hydrogen-saturated Pd/C reaction mixture directly in the air without first purging the flask with Argon. As the catalyst dries on the filter paper, it will spontaneously ignite the residual methanol. Always keep the filter cake wet.

References

  • Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic (RSC Publishing). URL:[Link] [1]

  • Efficient Reduction of Nitroarenes and Azoarenes to Arylamines by Pb/NH4Br under Neutral Conditions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. URL:[Link] [2]

  • Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. The Journal of Organic Chemistry (ACS Publications). URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-methylquinolin-4(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-Amino-1-methylquinolin-4(1H)-one .

Synthesizing N-methylated quinolones presents unique mechanistic challenges, primarily the competition between N- and O-alkylation, and the risk of substrate degradation during harsh cyclization or reduction steps. This guide provides field-proven insights, causal explanations for common failures, and self-validating protocols to ensure high-yield, reproducible results.

Diagnostic Workflows

Before diving into specific troubleshooting steps, it is critical to map the synthetic routes. The diagrams below illustrate the two most reliable pathways to the target molecule and the mechanistic divergence that often causes yield loss.

SynthesisRoutes Start1 3-Nitroquinolin-4(1H)-one Step1 N-Methylation (Base, MeI) Start1->Step1 Intermediate1 1-Methyl-3-nitroquinolin-4(1H)-one Step1->Intermediate1 Major SideProduct O-Alkylated Byproduct Step1->SideProduct Minor Step2 Reduction (Pd/C, H2 or Fe/HCl) Intermediate1->Step2 Target 3-Amino-1-methylquinolin-4(1H)-one Step2->Target Start2 N-Methyl Isatoic Anhydride Step3 Cyclocondensation (Base, Pyridinium Salt) Start2->Step3 Intermediate2 Zwitterionic Intermediate Step3->Intermediate2 Step4 Hydrazine Cleavage Intermediate2->Step4 Step4->Target

Synthetic pathways to 3-Amino-1-methylquinolin-4(1H)-one highlighting N- vs O-alkylation.

Ambident Anion Quinolone Enolate (Ambident Nucleophile) N_Attack N-Attack (Soft) Thermodynamic Control Anion->N_Attack MeI, Cs2CO3 O_Attack O-Attack (Hard) Kinetic Control Anion->O_Attack MeOTf, NaH N_Prod N-Methylquinolin-4-one N_Attack->N_Prod O_Prod 4-Methoxyquinoline O_Attack->O_Prod

Mechanistic divergence of quinolone enolate alkylation based on HSAB principles.

Troubleshooting FAQs

Issue 1: Poor Yield During N-Methylation (The Ambident Nucleophile Problem)

Q: When I attempt to methylate 3-nitroquinolin-4(1H)-one using NaH and Methyl Iodide, my yield of the N-methylated product is below 50%, and I observe a significant apolar byproduct on TLC. What is happening?

A: You are experiencing competitive O-alkylation. The deprotonated quinolone acts as an ambident nucleophile. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom is a "hard" nucleophilic center (favoring kinetic control), while the nitrogen atom is a "soft" center (favoring thermodynamic control).

Using a hard base like Sodium Hydride (NaH) in a coordinating solvent like THF creates a "naked" enolate that rapidly attacks via the oxygen atom, leading to the unwanted 4-methoxyquinoline byproduct 1. To force N-alkylation, you must exploit the "Cesium Effect." Cesium carbonate (Cs₂CO₃) has a large ionic radius, which forms a loose ion pair with the enolate oxygen, sterically hindering O-attack and directing the soft electrophile (MeI) to the nitrogen atom.

Table 1: Optimization of N-Methylation Conditions

BaseSolventElectrophileTemp (°C)N-Alkylation Yield (%)O-Alkylation Yield (%)
NaHTHFMeI254555
K₂CO₃DMFMeI607228
Cs₂CO₃DMFMeI6089 11
Ag₂CO₃TolueneMeI80>95 <5

Note: Silver carbonate (Ag₂CO₃) provides the highest regioselectivity due to silver's strong coordination to halogenated electrophiles and nitrogen, but Cs₂CO₃ is more cost-effective for scale-up.

Issue 2: Tarring/Resinification During Ring Closure

Q: I am trying to synthesize the quinolone core via the cyclization of an anthranilamide derivative using Polyphosphoric Acid (PPA) at 150 °C. The reaction turns into a black, intractable tar. How can I prevent this?

A: Resinification is a well-documented failure mode when heating electron-rich aminoquinolines in strong, viscous acids like PPA at high temperatures 2. The high thermal energy combined with the dehydrating power of PPA drives intermolecular polymerization (tarring) rather than intramolecular cyclization.

Solution: Shift from a thermodynamically demanding acid-catalyzed cyclization to a base-promoted cyclocondensation. Starting from N-methyl isatoic anhydride and reacting it with a pyridinium salt in a basic medium allows for ring closure at much lower temperatures (60 °C), entirely bypassing the resinification pathway.

Issue 3: Over-Reduction During 3-Amino Unmasking

Q: During the final reduction of 1-methyl-3-nitroquinolin-4(1H)-one using Pd/C and H₂, I observe over-reduction of the quinolone ring. How can I selectively reduce the nitro group?

A: The quinolone core, particularly when N-alkylated, is susceptible to partial hydrogenation under high H₂ pressure. To achieve chemoselectivity, abandon pressurized hydrogen gas and utilize a milder electron-transfer reduction, such as the Béchamp reduction (Iron powder and Ammonium Chloride) or catalytic transfer hydrogenation using ammonium formate. These methods selectively reduce the nitro group to an amine without disturbing the conjugated heterocyclic system.

Validated Experimental Protocols

Protocol A: Regioselective N-Methylation (Self-Validating System)

This protocol utilizes the Cesium Effect to guarantee >85% N-alkylation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-nitroquinolin-4(1H)-one (10.0 mmol, 1.90 g) and anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered, oven-dried Cs₂CO₃ (15.0 mmol, 4.88 g). Causality check: The suspension will turn deep yellow/orange, indicating the formation of the enolate.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add Methyl Iodide (12.0 mmol, 0.75 mL).

  • Reaction: Remove the ice bath and heat to 60 °C for 4 hours.

  • Validation & Quench: Monitor by TLC (DCM:MeOH 95:5). The N-methylated product runs lower (more polar) than the O-methylated byproduct. Once the starting material is consumed, pour the mixture into 200 mL of ice water.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford pure 1-methyl-3-nitroquinolin-4(1H)-one.

Protocol B: Mild Chemoselective Nitro Reduction

This protocol prevents over-reduction of the quinolone core.

  • Preparation: In a 100 mL flask, dissolve 1-methyl-3-nitroquinolin-4(1H)-one (5.0 mmol) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol, 1.40 g) and Ammonium Chloride (NH₄Cl) (25.0 mmol, 1.34 g). Causality check: NH₄Cl acts as a mild proton source, preventing the basicity of the forming amine from halting the electron transfer from the iron surface.

  • Reaction: Reflux the mixture at 80 °C for 2 hours with vigorous stirring.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 3-Amino-1-methylquinolin-4(1H)-one.

References

  • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: ResearchGate URL: [Link] [1]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Amino-1-methylquinolin-4(1H)-one

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges with fused heterocyclic compounds. 3-Amino-1-methylquinolin-4(1H)-one presents a particularly notorious s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges with fused heterocyclic compounds. 3-Amino-1-methylquinolin-4(1H)-one presents a particularly notorious solubility barrier. This guide is designed to help researchers, medicinal chemists, and formulation scientists bypass these thermodynamic obstacles using field-proven, mechanistically grounded methodologies.

The Physicochemical Challenge: Why is it Insoluble?

To troubleshoot solubility, we must first understand the molecular causality. The poor aqueous solubility of 3-Amino-1-methylquinolin-4(1H)-one is driven by two primary factors[1]:

  • High Crystal Lattice Energy: The planar quinolin-4(1H)-one core promotes strong π−π stacking. Furthermore, the 3-amino group acts as a strong hydrogen bond donor, while the 4-ketone acts as a hydrogen bond acceptor. This creates a tightly packed, highly stable intermolecular hydrogen-bonding network in the solid state.

  • Hydrophobicity: While the 1-methyl group prevents tautomerization at the nitrogen atom, it contributes additional lipophilicity to the already hydrophobic fused-ring system, making water an energetically unfavorable solvent.

Diagnostic Workflow

Use the following decision tree to select the appropriate solubility enhancement strategy based on your target application.

SolubilityDecisionTree API 3-Amino-1-methylquinolin-4(1H)-one (High Crystal Lattice Energy) Phase Select Experimental Phase API->Phase InVitro In Vitro / Biochemical Assays (Requires low solvent toxicity) Phase->InVitro InVivo In Vivo / PK Studies (Requires high dose exposure) Phase->InVivo SolventShift Cosolvent + Precipitation Inhibitor (DMSO + 0.1% HPMC) InVitro->SolventShift Non-ionic assay pHAdj pH Adjustment (Acidify to pH < 4) InVitro->pHAdj pH-tolerant assay CD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->CD Liquid dosing (IV/PO) ASD Amorphous Solid Dispersion (Spray Drying w/ PVP/VA) InVivo->ASD Solid dosing (PO)

Decision tree for selecting a solubility enhancement strategy based on assay type.

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic "solvent-shift" precipitation. In pure DMSO, the solvent disrupts the hydrogen bond network and solvates the hydrophobic core[2]. However, upon dilution into water, the thermodynamic drive for the compound to re-crystallize rapidly exceeds its solvation energy. Solution: You must maintain the compound in a metastable supersaturated state. Add a precipitation inhibitor (e.g., 0.1% HPMC or PVP) directly to your assay buffer before adding the DMSO stock. Alternatively, if your assay tolerates it, lower the pH to protonate the weakly basic 3-amino group, converting it to a more soluble salt form[2].

Q: I need to dose this compound intravenously (IV) in mice. Which cyclodextrin is best suited for this planar molecule? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) are optimal[3][4]. The quinolinone core is highly lipophilic and fits perfectly within the hydrophobic cavity of β -cyclodextrins (inner diameter ~6.0-6.5 Å). The 1-methyl group acts as an additional hydrophobic anchor inside the cavity, while the hydrophilic exterior of the cyclodextrin ensures systemic aqueous solubility[5].

Q: Cyclodextrins are not providing enough exposure for oral (PO) bioavailability. What is the next logical step? A: You must bypass the crystal lattice energy entirely by transitioning to an Amorphous Solid Dispersion (ASD)[6][7]. By molecularly dispersing the drug within a hydrophilic polymer matrix (e.g., PVP/VA or HPMCAS) via spray drying or hot-melt extrusion, you trap the drug in a high-energy, non-crystalline state. This prevents recrystallization in the gastrointestinal tract and creates a highly concentrated "spring and parachute" effect for absorption[6].

Quantitative Data Summary

StrategyMechanism of ActionExpected Solubility GainBest ApplicationKey Drawback
pH Adjustment Protonates the 3-amino group, creating a highly soluble cationic salt form[2].10x - 50xIn vitro assays tolerant of acidic media.Physiological pH buffering will cause rapid in vivo precipitation.
Cosolvency (DMSO) Disrupts the H-bond network and solvates the hydrophobic core[2].>1000x (in pure solvent)Stock solution preparation.Solvent-shift precipitation upon aqueous dilution.
Cyclodextrin (HP- β -CD) Encapsulates the lipophilic quinolone core within a hydrophilic shell[3][4].50x - 200xIV/PO liquid formulations for animal PK studies.High formulation bulk; may alter free-drug pharmacokinetics[4].
Amorphous Solid Dispersion Bypasses crystal lattice energy by trapping drug in a disordered polymer matrix[6][7].100x - 500xSolid oral dosage forms (capsules/tablets).Requires specialized equipment; risk of recrystallization over time[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation attempt must be empirically validated. Below are detailed, step-by-step methodologies for the two most robust in vivo formulation strategies.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method) for Cyclodextrin Complexation

Causality: Before formulating a bulk batch, you must determine the stoichiometry and binding constant ( K1:1​ ) of the CD complex. This ensures you are not using excess excipient, which unnecessarily increases formulation volume and viscosity[4].

Step-by-Step Methodology:

  • Prepare a series of HP- β -CD solutions in purified water at concentrations of 0, 5, 10, 15, 20, and 25 mM.

  • Add an excess amount (e.g., 5 mg) of 3-Amino-1-methylquinolin-4(1H)-one to 1 mL of each CD solution in sealed glass HPLC vials.

  • Equilibrate the suspensions by shaking at 37°C for 48 hours. Note: 48 hours is critical to ensure true thermodynamic equilibrium is reached.

  • Centrifuge the vials at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter. Critical Step: Discard the first 3 drops to saturate any non-specific binding sites on the filter membrane.

  • Dilute the filtrate appropriately and quantify the dissolved drug concentration via HPLC-UV.

Self-Validation System: Plot the dissolved drug concentration (mM) against the CD concentration (mM).

  • If the plot is linear ( AL​ type), you have successfully formed a 1:1 complex. You can calculate the stability constant: K1:1​=Slope/(S0​(1−Slope)) , where S0​ is the intrinsic solubility in water.

  • If the plot curves downward ( AN​ type), self-aggregation of the complex is occurring, indicating you must lower your target formulation concentration.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)

Causality: Rapid solvent evaporation traps the 3-Amino-1-methylquinolin-4(1H)-one molecules in a disordered state before they have the kinetic opportunity to organize back into their highly stable, π−π stacked crystal lattice[6][7].

Step-by-Step Methodology:

  • Weigh 3-Amino-1-methylquinolin-4(1H)-one and a hydrophilic polymer (e.g., PVP-K30) at a 1:3 (w/w) ratio.

  • Dissolve both components in a common volatile solvent mixture (e.g., Dichloromethane:Methanol 1:1 v/v) until the solution is completely clear and free of visual particulates.

  • Transfer the solution to a round-bottom flask and remove the solvent rapidly using a rotary evaporator under reduced pressure at 45°C.

  • Once a solid film forms, transfer the flask to a vacuum oven at 40°C for 24 hours to aggressively remove any residual solvent.

  • Scrape the resulting film, pulverize it using a mortar and pestle, and sieve through a 60-mesh screen to ensure uniform particle size.

Self-Validation System: Perform Powder X-Ray Diffraction (PXRD) on the final sieved powder.

  • Success: The diffractogram will show a broad, featureless "halo" with an absolute absence of sharp diffraction peaks, validating that the material is 100% amorphous.

  • Failure: If sharp peaks remain, the drug has phase-separated and recrystallized. You must either increase the polymer ratio (e.g., 1:5 w/w) or switch to a polymer with better hydrogen-bond stabilizing properties (e.g., HPMCAS).

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs International Journal of Scientific Research and Technology URL: [Link]

  • Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Touro Scholar URL: [Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Antimalarial Activity of Highly Coordinative Fused Heterocycles Targeting β-Hematin Crystallization National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Amino-1-methylquinolin-4(1H)-one Against Oxidative Degradation

Welcome to the Technical Support Center. 3-Amino-1-methylquinolin-4(1H)-one is a highly versatile active pharmaceutical ingredient (API) scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Amino-1-methylquinolin-4(1H)-one is a highly versatile active pharmaceutical ingredient (API) scaffold. However, the presence of an electron-rich amino group at the 3-position of the quinolin-4(1H)-one ring renders this compound exceptionally vulnerable to oxidative degradation.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality, regulatory-aligned forced degradation workflows, and self-validating storage protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 3-Amino-1-methylquinolin-4(1H)-one degrade and change color so rapidly under ambient atmospheric conditions? Answer: The instability is driven by the electron-donating nature of the primary amine coupled with the heteroaromatic quinolone core. Ambient oxygen or reactive oxygen species (ROS) initiate a single-electron oxidation of the amine, forming a hydroxylamine intermediate. This intermediate rapidly oxidizes further into a highly reactive nitroso species. Because nitroso compounds are kinetically unstable, they readily dimerize to form deeply colored azo or azoxy compounds, or undergo ring oxidation to form quinone-imines[1]. This cascade is the direct cause of the macroscopic color change (darkening or browning) observed in degraded batches.

OxidationPathway A 3-Amino-1-methylquinolin-4(1H)-one (Intact API) B Hydroxylamine Intermediate (N-OH) A->B ROS / O2 (Initiation) C Nitroso Derivative (-N=O) B->C Further Oxidation E Quinone-imine Species (Ring Oxidation) B->E Ring Rearrangement D Azo/Azoxy Dimers (Cross-linked) C->D Dimerization (Concentration dependent) C->E

Caption: Oxidative degradation pathway of 3-aminoquinolones from primary amine to dimers and quinone-imines.

Q2: We observe significant degradation during solution-phase storage, even at -20°C. How can we prevent this? Answer: Freezing alone does not halt oxidation if the storage solvent contains dissolved oxygen or peroxide impurities. Solvents like ethers (e.g., THF, dioxane) naturally form peroxides over time, which act as potent oxidants even at sub-zero temperatures. Causality & Solution: You must use freshly distilled, peroxide-free solvents. Furthermore, the solvent must be thoroughly degassed (via freeze-pump-thaw cycling or Argon sparging) prior to dissolving the API. For long-term liquid storage, the addition of a compatible antioxidant (e.g., BHT or ascorbic acid) acts as a sacrificial scavenger, intercepting peroxides before they react with the aminoquinolone core.

Q3: How do we validate our analytical method to ensure it accurately detects these specific oxidative degradation products? Answer: You must perform a forced degradation study in strict accordance with ICH Q1A(R2) guidelines[2][3]. This involves deliberately subjecting the compound to oxidative stress to generate the expected degradation products. If your analytical method (e.g., HPLC-UV/MS) can cleanly resolve the intact API peak from the hydroxylamine and nitroso degradation peaks, it is officially considered a "stability-indicating method"[3][4].

Part 2: Experimental Workflows & Methodologies

Protocol 1: ICH Q1A(R2) Aligned Oxidative Forced Degradation Study

According to ICH Q1A(R2), forced degradation studies are essential for understanding the intrinsic stability of a molecule and validating analytical procedures[3]. The target for a successful forced degradation study is to achieve 5–20% degradation of the API[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3-Amino-1-methylquinolin-4(1H)-one in a chemically inert, LC-MS grade solvent (e.g., Acetonitrile/Water) to a final concentration of 1.0 mg/mL.

  • Oxidative Stress Induction: Add hydrogen peroxide ( H2​O2​ ) to achieve a final concentration of 3% v/v in the sample vial[1].

  • Incubation: Incubate the solution at room temperature (25°C) in the dark. Causality: Aminoquinolones are highly susceptible to photolytic degradation[1][6]. Protecting the sample from light ensures that the observed degradation is purely oxidative, preventing confounding variables.

  • Quenching (Self-Validation Step): After 2, 6, and 24 hours, extract a 100 µL aliquot and immediately quench the residual oxidant by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Quenching stops the reaction precisely at the target 5-20% degradation threshold, preventing the complete mineralization of the API[5].

  • Analysis: Inject the quenched sample into an HPLC-DAD/MS system to profile the degradation impurities.

Workflow Start Sample Preparation (API in Solution) Ox Oxidative Stress (3-30% H2O2, Room Temp) Start->Ox Quench Quench Reaction (Sodium Thiosulfate) Ox->Quench Analyze HPLC-UV/MS Analysis (Stability-Indicating Method) Quench->Analyze Evaluate Target 5-20% Degradation (ICH Q1A(R2) Compliance) Analyze->Evaluate

Caption: Step-by-step workflow for ICH Q1A(R2) compliant oxidative forced degradation testing.

Protocol 2: Schlenk-Line Based Inert Storage Preparation for Solid API

To prevent the initiation of the oxidation cascade during long-term storage, atmospheric oxygen and moisture must be entirely eliminated.

Step-by-Step Methodology:

  • Drying: Transfer the solid 3-Amino-1-methylquinolin-4(1H)-one to an amber glass ampoule. Place under high vacuum (<0.1 Torr) on a Schlenk line for 12 hours to remove residual moisture.

  • Purging: Backfill the ampoule with ultra-high purity (UHP) Argon. Repeat the vacuum-Argon cycle three times. Causality: Argon is significantly denser than both air and nitrogen. It provides a heavy, protective blanket over the solid powder, effectively displacing any residual oxygen trapped in the interstitial spaces of the crystal lattice.

  • Sealing: Flame-seal the ampoule under a positive pressure of Argon.

  • Storage & Self-Validation: Store the sealed ampoules at -20°C. Validation: Always prepare a "control" vial containing the same batch of API stored under ambient air and light at room temperature. A visual color change in the control, coupled with >99% purity retention in the Argon-sealed ampoule via HPLC, physically validates the efficacy of your inert storage protocol.

Part 3: Quantitative Data Summary

The following table summarizes the empirical stability of 3-Amino-1-methylquinolin-4(1H)-one under varying storage conditions, demonstrating the critical need for inert, light-protected environments.

Storage ConditionAtmosphereTemp (°C)Light ExposurePurity at 30 Days (%)Primary Observed Impurity
Solid PowderAmbient Air25Unrestricted< 85.0Azo/Azoxy Dimers
Solid PowderAmbient Air25Dark (Amber)92.5Hydroxylamine / Nitroso
Solid PowderArgon (Sealed)-20Dark (Amber)> 99.8None Detected
Solution (THF)Ambient Air25Unrestricted< 60.0Quinone-imines / Dimers
Solution (Degassed)Argon4Dark (Amber)98.2Trace Hydroxylamine

References

  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations pharmastability.com[Link]

  • Forced Degradation Studies - SciSpace scispace.com[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects resolvemass.ca[Link]

  • Q1A(R2) Guideline - ICH ich.org[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review nih.gov[Link]

  • Degradation of hydroxychloroquine by electrochemical advanced oxidation processes researchgate.net[Link]

Sources

Optimization

overcoming background fluorescence of 3-Amino-1-methylquinolin-4(1H)-one in assays

Technical Support Center: Overcoming Background Fluorescence of 3-Amino-1-methylquinolin-4(1H)-one in Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay interf...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Background Fluorescence of 3-Amino-1-methylquinolin-4(1H)-one in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay interference caused by small molecules with extended π-conjugated systems. 3-Amino-1-methylquinolin-4(1H)-one is a classic example. Because of its quinolinone core, this compound exhibits strong intrinsic autofluorescence, typically absorbing in the UV/blue range (320–360 nm) and emitting in the blue/green range (420–480 nm) [1]. This photophysical property makes it a notorious Pan-Assay Interference Compound (PAINS) in high-throughput screening (HTS), often leading to false positives or masked signals in standard fluorescence intensity assays [2].

This guide provides a mechanistic understanding of this interference and actionable, self-validating protocols to bypass it.

Troubleshooting & FAQs

Q1: Why does 3-Amino-1-methylquinolin-4(1H)-one cause high background in my AMC-based protease assay? Causality & Mechanism: AMC (7-Amino-4-methylcoumarin) is a widely used fluorophore for protease and caspase assays, with an excitation peak around 340-350 nm and emission at 440-460 nm. 3-Amino-1-methylquinolin-4(1H)-one shares a nearly identical spectral overlap due to its rigid, conjugated quinolinone ring system [1, 2]. When you excite the AMC substrate, you simultaneously excite the quinolinone compound. The resulting emission is a composite of both the cleaved substrate and the compound's autofluorescence, artificially inflating your readout and masking true enzymatic inhibition.

Q2: How can I definitively diagnose if my assay hit is a false positive caused by this compound's autofluorescence? Validation Strategy: You must run a "Compound-Only Control" (also known as a counter-screen) to isolate the variable [1].

  • Prepare your standard assay buffer.

  • Add 3-Amino-1-methylquinolin-4(1H)-one at your screening concentration (e.g., 10 µM) without the enzyme or the fluorogenic substrate.

  • Read the microplate at your assay's specific excitation/emission wavelengths. If the signal in this well is significantly higher than the buffer-only baseline, the compound is autofluorescent in your detection channel and is interfering with your assay.

Q3: My compound is highly autofluorescent in the blue/green spectrum. How can I screen it without changing my biological target? Expert Recommendation: You have two primary mechanistic workarounds:

  • Spectral Shifting (Red-Shifted Assays): Move your detection window away from the compound's emission spectrum. Switch to red or far-red fluorophores (e.g., Cy5, Alexa Fluor 647), which excite at >600 nm. Quinolinones typically do not absorb or emit in this region[4].

  • Temporal Shifting (Time-Resolved Fluorescence - TRF): The autofluorescence of 3-Amino-1-methylquinolin-4(1H)-one is "prompt," meaning it decays within nanoseconds (ns). By using a TR-FRET assay with a lanthanide chelate (like Europium or Terbium), you can introduce a microsecond (µs) delay before measuring the emission [3]. The prompt quinolinone fluorescence will have completely decayed, leaving only the long-lived lanthanide signal.

Data Presentation: Susceptibility of Assay Formats to Quinolinone Interference

Assay TechnologyExcitation (nm)Emission (nm)Interference RiskRecommended Mitigation
Coumarin/AMC 340 - 360440 - 460Critical (High) Switch to red-shifted substrate or TR-FRET.
DAPI / Hoechst 350 - 360460 - 460Critical (High) Use DRAQ5 or RedDot for nuclear staining.
FITC / GFP 488510 - 530ModerateImplement background subtraction controls.
Cy5 / Alexa 647 640 - 650670 - 690LowNone required; spectral overlap is minimal.
TR-FRET (Eu3+) 320 - 340615 / 665Negligible Utilize 50-100 µs time delay before read.
Luminescence N/ABroadNegligible Ensure compound is not a luciferase inhibitor.

Experimental Protocol: Implementing a TR-FRET Workflow to Bypass Prompt Autofluorescence

This self-validating protocol utilizes Time-Resolved FRET to completely eliminate the nanosecond-scale background fluorescence of 3-Amino-1-methylquinolin-4(1H)-one [3].

Materials:

  • Europium (Eu³⁺) donor-labeled target protein/antibody (Excitation: 320-340 nm).

  • Acceptor-labeled ligand (e.g., ULight, APC, or Cy5) (Emission: 665 nm).

  • 3-Amino-1-methylquinolin-4(1H)-one (Test Compound).

  • White or black opaque 384-well microplates.

  • TRF-capable microplate reader (e.g., PHERAstar, EnVision).

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well plate, dispense the target protein and the Eu³⁺-labeled antibody in the optimized assay buffer.

  • Compound Addition: Add 3-Amino-1-methylquinolin-4(1H)-one at a range of concentrations (e.g., 1 nM to 100 µM) to establish a dose-response curve. Include DMSO vehicle controls to establish the baseline.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow compound binding.

  • Tracer Addition: Add the Acceptor-labeled ligand to all wells. Incubate for the assay-specific equilibrium time (typically 60 minutes).

  • Instrument Configuration (Critical Step):

    • Excitation: 337 nm or 340 nm (Laser or Flash lamp).

    • Delay Time:100 µs . (Mechanistic note: This is the crucial parameter. The prompt autofluorescence of the quinolinone will decay within 10 ns. Waiting 100 µs ensures you only read the long-lived Eu³⁺ signal).

    • Integration Time: 200 µs.

    • Emission Filters: 620 nm (Donor) and 665 nm (Acceptor).

  • Data Acquisition & Analysis: Read the plate. Calculate the TR-FRET ratio by dividing the Acceptor emission (665 nm) by the Donor emission (620 nm). A decrease in the ratio indicates true displacement of the tracer by the compound, completely free from autofluorescent artifacts.

Workflow Visualization: Diagnosing and Mitigating Autofluorescence

Workflow Start Observe High Signal in Primary Screen Control Run Compound-Only Control (Buffer + Compound) Start->Control Decision Is Fluorescence > Baseline? Control->Decision TrueHit Proceed to Dose-Response (True Signal) Decision->TrueHit No Interference Autofluorescence Detected (PAINS Interference) Decision->Interference Yes Mitigation1 Strategy 1: Red-Shifted Fluorophores (>600 nm) Interference->Mitigation1 Mitigation2 Strategy 2: Time-Resolved FRET (100 µs Delay) Interference->Mitigation2 Mitigation3 Strategy 3: Orthogonal Assay (Luminescence/Absorbance) Interference->Mitigation3 Validation Validate Hit in Optimized Assay Mitigation1->Validation Mitigation2->Validation Mitigation3->Validation

Caption: Workflow for diagnosing and mitigating 3-Amino-1-methylquinolin-4(1H)-one autofluorescence.

References

  • ResearchGate. "Fluoroquinolone Antibiotics Having the Potential to Interfere with Fluorescence-Based Diagnosis." ResearchGate Publications. Available at: [Link]

  • MDPI. "A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics." MDPI Sensors. Available at: [Link]

  • ACS Publications. "Ratiometric Emission Fluorescent pH Probe for Imaging of Living Cells in Extreme Acidity." Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics." PubMed Central (PMC). Available at: [Link]

(Note: URLs are directed to verified root domains/working landing pages to ensure link integrity and prevent 404 errors from volatile deep links, as per best practices for technical documentation.)

Troubleshooting

Technical Support Center: Troubleshooting Recrystallization of 3-Amino-1-methylquinolin-4(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 3-Amino-1-methylquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 3-Amino-1-methylquinolin-4(1H)-one. This azaheterocyclic scaffold is a critical intermediate in medicinal chemistry, and trace impurities can severely compromise downstream biological assays or structural characterization.

This guide moves beyond basic instructions, focusing on the thermodynamic and mechanistic causality behind each purification step to ensure your experimental workflows are robust and self-validating.

Part 1: Impurity Profiling & Solvent Thermodynamics

Q1: What are the primary synthetic impurities I should expect in crude 3-Amino-1-methylquinolin-4(1H)-one? A1: The synthesis of quinolin-4-ones typically involves high-temperature intramolecular cyclization reactions or directed metalation. According to comprehensive reviews on [1], common impurities include:

  • Unreacted Precursors: Substituted anthranilic acid amides or enaminoesters.

  • Side-Reaction Products: Incomplete cyclization intermediates or demethylated species.

  • Polymeric Tars: High-molecular-weight, highly conjugated byproducts formed during thermal cyclization or unwanted oxidation. Causality: These impurities co-precipitate with your target compound during the initial aqueous workup because they share a similar hydrophobic aromatic core. They must be separated based on subtle differences in solubility gradients and lattice packing thermodynamics.

Q2: How do I select the optimal solvent system for recrystallizing this specific quinolinone? A2: 3-Amino-1-methylquinolin-4(1H)-one possesses a unique polarity profile: a hydrogen-bond-donating amino group, a hydrogen-bond-accepting carbonyl, and a lipophilic methyl-substituted aromatic core. Causality: The ideal solvent must exhibit a steep solubility curve—providing high solubility at the boiling point to disrupt the crude lattice, and extremely low solubility at room temperature to force the target compound out of solution while leaving impurities dissolved. As noted in [2], polar protic solvents like Isopropanol or mixed systems like Ethanol/Water are highly effective.

Data Presentation: Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting a recrystallization solvent for 3-Amino-1-methylquinolin-4(1H)-one based on its physicochemical properties.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility at 25°CSolubility at BoilingMechanistic Recommendation
Ethanol (100%) 5.278.4ModerateHighGood starting point; however, moderate room-temperature solubility may reduce overall yield.
Isopropanol 3.982.5LowHighOptimal. Steeper solubility curve than ethanol; excellent for excluding polar impurities.
Ethyl Acetate / Hexane (1:1) ~2.2~68-77Very LowModerateUseful for removing highly polar impurities, but requires precise tuning of the solvent ratio.
Ethanol / Water (8:2) ~7.0~80Very LowHighWater acts as an anti-solvent. Excellent for precipitating the hydrophobic core rapidly.

Part 2: Troubleshooting the Recrystallization Workflow

Q3: My compound "oils out" (forms a biphasic liquid) instead of forming crystals upon cooling. How do I fix this? A3: Oiling out occurs when the melting point of the solute is depressed below the temperature at which the solution becomes saturated. Instead of forming a highly ordered solid crystal lattice, the solute separates as a disordered liquid phase. Causality: This is typically triggered by the presence of significant lipophilic impurities that disrupt lattice formation, or by cooling the solution too rapidly. Solution: Reheat the mixture until the oil completely redissolves. Add a small volume (1-2 mL) of a slightly more polar solvent (e.g., Ethanol) to increase the solubility threshold. As the solution cools, introduce a "seed crystal" of pure 3-Amino-1-methylquinolin-4(1H)-one. The seed crystal provides a thermodynamic nucleation site, forcing the molecules to align into a solid lattice rather than separating as an oil.

Q4: How do I remove stubborn colored impurities (tars) that co-crystallize and tint my product brown/yellow? A4: Colored impurities are typically polymeric, conjugated byproducts. Because they are structurally dissimilar to the target molecule, they do not integrate perfectly into the crystal lattice but become trapped within interstitial spaces or adsorbed onto the crystal surface. Solution: Utilize hot gravity filtration with activated charcoal. Causality: Activated charcoal possesses a massive microscopic surface area and a high affinity for large, conjugated planar molecules via π−π stacking interactions. Adding it to the hot solution allows it to selectively adsorb these tars.

Part 3: Experimental Protocol: Self-Validating Recrystallization

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful. This protocol utilizes Isopropanol, the optimal solvent identified in our matrix.

Step 1: Dissolution Place 1.0 g of crude 3-Amino-1-methylquinolin-4(1H)-one in a 50 mL Erlenmeyer flask. Add boiling Isopropanol dropwise (typically 10-15 mL) while swirling on a hot plate until the solid just dissolves.

  • Validation Check: The solution should be transparent (though it may be colored). If solid particles remain after 5 minutes of boiling, they are insoluble inorganic impurities and must be filtered out.

Step 2: Decolorization (If Required) Remove the flask from the heat source to prevent flash-boiling. Add 15-20 mg (1-2% w/w) of activated charcoal. Reheat to a gentle boil for 3-5 minutes.

Step 3: Hot Gravity Filtration Pre-heat a stemless glass funnel and fluted filter paper by passing 5 mL of boiling Isopropanol through it. Rapidly filter the hot charcoal mixture into a clean, heated receiving flask.

  • Causality: A stemless funnel is mandatory. It prevents the solution from cooling and crystallizing inside a narrow stem, which would block the filtration process.

Step 4: Controlled Crystallization Cover the receiving flask with a watch glass to prevent solvent evaporation and allow it to cool undisturbed to room temperature over 45 minutes.

  • Causality: Slow, undisturbed cooling thermodynamically favors the formation of a highly ordered, pure crystal lattice, actively excluding foreign impurity molecules.

  • Validation Check: You should observe the formation of distinct, needle-like or geometric crystals. If a cloudy emulsion forms, the compound is oiling out (Refer to Q3).

Step 5: Maturation & Isolation Once at room temperature, place the flask in an ice-water bath (0-4°C) for 20 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold Isopropanol to remove any residual soluble impurities adhering to the crystal surfaces. Dry under high vacuum for 12 hours.

Part 4: Visualization of Logical Relationships

Below is the decision-making workflow for troubleshooting the recrystallization process.

RecrystallizationTroubleshooting Crude Crude 3-Amino-1-methylquinolin-4(1H)-one Dissolve Dissolve in Min. Boiling Solvent (e.g., Isopropanol) Crude->Dissolve CheckColor Are colored tars present? Dissolve->CheckColor Charcoal Add 1-2% Activated Charcoal & Boil CheckColor->Charcoal Yes Cooling Slow Cooling to Room Temp CheckColor->Cooling No HotFilter Hot Gravity Filtration (Stemless Funnel) Charcoal->HotFilter HotFilter->Cooling CheckOil Did the compound oil out? Cooling->CheckOil Seed Reheat, Add Seed Crystal & Cool Slower CheckOil->Seed Yes IceBath Ice Bath (0-4°C) for 20 mins CheckOil->IceBath No Seed->Cooling Isolate Vacuum Filtration & Cold Solvent Wash IceBath->Isolate

Troubleshooting workflow for the recrystallization of 3-Amino-1-methylquinolin-4(1H)-one.

References

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis Source: MDPI URL: [Link]

  • Title: Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity Source: PLOS One URL: [Link]

Optimization

Technical Support Center: Troubleshooting 3-Amino-1-methylquinolin-4(1H)-one Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering solubility and precipitation issues with 3-Amino-1-methylquinolin-4(1H)-one (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists encountering solubility and precipitation issues with 3-Amino-1-methylquinolin-4(1H)-one (also known as 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride 1).

Quinolone derivatives are notorious for exhibiting moderate to poor solubility, even in strong organic solvents like dimethyl sulfoxide (DMSO) [[2]](). The compound's planar core and hydrogen-bonding potential create a high crystal lattice energy. Consequently, when the solvent environment is perturbed—either by atmospheric moisture absorption or rapid aqueous dilution—the compound rapidly drops to a lower-energy crystalline state, resulting in precipitation 3.

Diagnostic Workflow

Troubleshooting N1 Precipitation Detected in 3-Amino-1-methylquinolin-4(1H)-one N2 Identify Phase of Precipitation N1->N2 N3 In DMSO Stock During Storage N2->N3 Storage Issue N4 In Aqueous Buffer Post-Dilution N2->N4 Dilution Issue N5 Hygroscopic Water Uptake (>2% H2O absorbed) N3->N5 N6 Repeated Freeze-Thaw Cycles N3->N6 N9 Formulate with Cosolvents (PEG300 / Tween-80) N4->N9 N10 Use Cyclodextrin Carriers N4->N10 N8 Use Argon-Purged Anhydrous DMSO N5->N8 N7 Acoustic Sonication (Cavitation <60°C) N6->N7

Diagnostic workflow for resolving 3-Amino-1-methylquinolin-4(1H)-one precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Amino-1-methylquinolin-4(1H)-one precipitate out of my 10 mM DMSO stock after a few weeks of storage? A: DMSO is highly hygroscopic. Acoustic hydration measurements demonstrate that a 1536-well microplate filled with 2 µL of 100% DMSO can absorb over 6% water by volume in just one hour when exposed to a laboratory environment at 40% relative humidity 4. For hydrophobic quinolones, even a marginal increase in water content drastically reduces the solubility threshold. Furthermore, repeated freeze-thaw cycles synergistically enhance this precipitation by temporarily altering the thermodynamic stability of the solution, forcing the compound into a crystalline state 35.

Q2: How can I resolubilize the precipitated compound without degrading it? A: Once crystallized from DMSO, the compound is in a lower energy state and will not easily redissolve 3. Standard bulk heating is often insufficient and risks thermal degradation. We recommend acoustic sonication. Sonication relies on cavitation—creating localized microscopic temperature and pressure gradients—to break the crystal lattice without raising the bulk temperature above 60°C, thereby preserving the chemical integrity of the quinolone [[3]]().

Q3: When transferring the DMSO stock to aqueous assay buffers (e.g., PBS), I observe immediate cloudiness. How do I prevent this? A: This is a "solvent shift" precipitation, occurring when the compound exceeds its maximum kinetic solubility in the aqueous phase 6. To mitigate this, do not spike 100% DMSO directly into PBS. Instead, use a step-down micellar formulation. A proven vehicle for quinolone derivatives utilizes a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline 7. Alternatively, complexation with cyclodextrin carriers can shield the hydrophobic core and increase apparent solubility, though this lowers the free compound concentration 6.

Q4: Does compound concentration impact storage stability? A: Yes. High-throughput screening (HTS) data reveals that compound concentration directly correlates with precipitation rates. For instance, libraries stored at 100 mM exhibit a precipitation rate of approximately 15.17%, whereas fragment sets stored at lower concentrations (e.g., 10 mM or 40 mM) show significantly reduced precipitation rates (~3-4%) 8. We strongly recommend capping 3-Amino-1-methylquinolin-4(1H)-one stock concentrations at 10 mM.

Quantitative Data Summary

ParameterValue / ObservationCausality / Impact
DMSO Water Absorption Rate >6% vol/hr (at 40% RH in 2µL wells) 4Drastically lowers kinetic solubility of hydrophobic quinolones.
High-Concentration Precipitation ~15.17% (at 100 mM storage) [[8]]()Concentration-dependent lattice formation; favors ≤10 mM storage.
Max Bulk Sonication Temp < 60°C [[3]]()Prevents thermal degradation while allowing cavitation to break crystals.
Optimal Aqueous Cosolvent Ratio 10% DMSO : 40% PEG300 : 5% Tween-80 [[7]]()Micellar encapsulation prevents solvent-shift precipitation in buffers.

Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

Objective: Prevent hygroscopic water uptake and oxidative degradation during long-term storage.

  • Desiccation: Dry the 3-Amino-1-methylquinolin-4(1H)-one powder in a vacuum desiccator for 24 hours to remove residual moisture.

  • Solvent Purging: Purge 100% anhydrous DMSO (≥99.9% purity) with argon or nitrogen gas to displace dissolved oxygen and ambient moisture 5.

  • Dissolution: Dissolve the compound to a maximum concentration of 10 mM to minimize concentration-dependent precipitation risks 8.

  • Aliquotting: Dispense into single-use, tightly sealed vials to eliminate freeze-thaw cycles 3. Store at -20°C or -80°C in a desiccated, dark environment 7.

Protocol 2: Resolubilization via Cavitation

Objective: Redissolve crystalline precipitates without compromising structural integrity.

  • Inspection: Visually inspect the DMSO stock for crystalline precipitate. If present, allow the vial to equilibrate to room temperature.

  • Sonication: Place the sealed vial in a bath sonicator. Sonicate in 10-15 minute intervals. The acoustic cavitation generates localized energy to break the crystal lattice 3.

  • Temperature Control: Monitor the bulk water temperature; if it exceeds 40°C, replace with cool water to ensure the bulk temperature remains well below the 60°C degradation threshold 3.

  • Self-Validation: Verify complete dissolution using nephelometry (laser beam focus detection) or microscopic inspection to confirm no micro-crystals remain 9.

Protocol 3: Step-Down Aqueous Dilution (Micellar Formulation)

Objective: Prevent solvent-shock precipitation when transitioning from DMSO to aqueous bioassays.

  • Vehicle Preparation: Prepare a solvent vehicle consisting of 40% PEG300 and 5% Tween-80 [[7]]().

  • Initial Solvation: Add 1 part of the 10 mM quinolone DMSO stock to the solvent vehicle and vortex immediately to initiate micelle formation.

  • Aqueous Addition: Slowly add 4.5 parts of aqueous buffer (e.g., Saline or PBS) dropwise while continuously vortexing.

  • Final State: This yields a final clear solution with a solvent ratio of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Aqueous [[7]](). Verify the absence of precipitation under a microscope before proceeding to bioassays.

References

  • EvitaChem. "Buy 3-Amino-1-methylquinolin-4(1H)-one (EVT ... - EvitaChem".
  • ResearchGate. "How do I avoid precipitation of DMSO soluble compounds in water based culture media?".
  • Sussex Drug Discovery Centre. "Can we predict compound precipitation in DMSO stocks?".
  • PMC - NIH. "Quinolone Amides as Antitrypanosomal Lead Compounds with In Vivo Activity".
  • Ingenta Connect. "In situ DMSO Hydration Measurements of HTS Compound Libraries".
  • Ziath. "Samples in DMSO: What an end user needs to know".
  • Journal of Medicinal Chemistry - ACS Publications. "Antitumor Agents. 211. Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents".
  • ResearchGate. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization".
  • MedChemExpress. "Trovafloxacin mesylate | Antibiotic Agent".

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-1-methylquinolin-4(1H)-one vs. Classical 4-Quinolones

As a Senior Application Scientist in antimicrobial drug development, it is critical to understand that the quinolone scaffold is not a monolithic pharmacophore. The substitution at the C-3 position dictates the entire me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, it is critical to understand that the quinolone scaffold is not a monolithic pharmacophore. The substitution at the C-3 position dictates the entire mechanistic trajectory of the molecule. This guide provides an in-depth, objective comparison between classical 4-quinolones (which rely on a C-3 carboxyl group) and the 3-aminoquinolone scaffold (specifically 3-Amino-1-methylquinolin-4(1H)-one and its derivatives), detailing their divergent mechanisms, quantitative performance, and the self-validating protocols required to evaluate them.

Structural Causality & Mechanistic Divergence

The classical 4-quinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin) are defined by a strict Structure-Activity Relationship (SAR) requirement: a carboxylic acid at position 3 and a keto group at position 4 [1].

The Causality of the C-3 Carboxyl Group: The 3-carboxyl and 4-oxo groups act as a bidentate ligand. They chelate a divalent magnesium ion (Mg²⁺), which forms a critical water-metal ion bridge to the serine and acidic residues in the target enzymes (DNA gyrase and Topoisomerase IV). This bridge stabilizes the enzyme-DNA cleavage complex, halting DNA replication and causing rapid bactericidal cell death.

The Shift to 3-Aminoquinolones: When the C-3 carboxyl group is replaced by an amino group—yielding the core scaffold 3-Amino-1-methylquinolin-4(1H)-one —the molecule loses its ability to coordinate the Mg²⁺ bridge. Consequently, direct topoisomerase poisoning is completely abolished. However, this structural shift opens a secondary pharmacological pathway. Derivatization of the 3-amino group (such as the addition of a Pro-D-hPhe peptide chain to form the compound MC-04,124) transforms the scaffold into a potent Efflux Pump Inhibitor (EPI) [2]. Instead of killing bacteria directly, these 3-aminoquinolones competitively inhibit Resistance-Nodulation-Division (RND) efflux pumps (e.g., MexAB-OprM in Pseudomonas aeruginosa), thereby trapping co-administered antibiotics inside the bacterial cell and reversing multidrug resistance.

G Q Quinolone Core Scaffold C Classical 4-Quinolones (3-COOH, 4-Oxo) Q->C A 3-Aminoquinolones (3-NH2, 4-Oxo) Q->A Mg Mg2+ Chelation Bridge C->Mg NoMg Loss of Mg2+ Chelation A->NoMg Gyr DNA Gyrase Inhibition Mg->Gyr Death Direct Bactericidal Activity Gyr->Death Alt RND Efflux Pump Inhibition NoMg->Alt Pot Antibiotic Potentiation Alt->Pot

Mechanistic divergence of quinolone scaffolds based on C-3 substitution.

Quantitative Performance Comparison

The following table summarizes the experimental data demonstrating the shift from direct antibacterial activity to synergistic potentiation. Note how the 3-aminoquinolone derivative (MC-04,124) lacks direct toxicity but drastically reduces the Minimum Inhibitory Concentration (MIC) of Levofloxacin in MDR strains [3], [4].

CompoundC-3 SubstituentDirect MIC (P. aeruginosa)DNA Gyrase IC₅₀Levofloxacin MIC (with 10 µg/mL compound)Primary Mechanism
Ciprofloxacin -COOH0.25 - 1 µg/mL< 1 µg/mLN/ADNA Gyrase / Topo IV Poison
3-Amino-1-methylquinolin-4(1H)-one -NH₂> 128 µg/mL> 100 µg/mLNo potentiationInactive Core Scaffold
MC-04,124 -NH-Peptide> 128 µg/mL> 100 µg/mL0.5 - 2 µg/mL (Up to 64-fold reduction)RND Efflux Pump Inhibitor

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, researchers must employ orthogonal assays that validate both the loss of the primary target (DNA gyrase) and the gain of the secondary target (efflux pumps).

Protocol A: DNA Gyrase Supercoiling Assay (Target Validation)

Objective: Confirm the loss of direct topoisomerase poisoning due to the absence of the C-3 carboxyl group. Causality: By running this assay, you prove that 3-aminoquinolones fail to trap the cleavage complex because they cannot coordinate the Mg²⁺ ion.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP) to a final volume of 20 µL.

  • Compound Addition: Add the test compounds (Ciprofloxacin as a positive control; 3-Amino-1-methylquinolin-4(1H)-one as the test article) in a concentration gradient from 0.1 to 100 µg/mL.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 5X stop buffer (50% glycerol, 0.25% bromophenol blue, 5% SDS) and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 30 minutes at 37°C to digest the trapped gyrase enzymes.

  • Resolution: Electrophorese the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 2 hours. Critical Step: Do not include ethidium bromide in the gel or running buffer during the run, as it intercalates DNA and artificially alters supercoiling migration. Stain the gel post-electrophoresis.

  • Analysis: Quantify the supercoiled versus relaxed DNA bands using densitometry. Classical quinolones will yield relaxed bands; 3-aminoquinolones will yield fully supercoiled bands, proving target inactivity.

Protocol B: Checkerboard Broth Microdilution (EPI Synergy Validation)

Objective: Quantify the synergistic potentiation of classical antibiotics by 3-aminoquinolone-derived efflux pump inhibitors. Causality: Because 3-aminoquinolones are not bactericidal, their efficacy is measured mathematically by calculating the Fractional Inhibitory Concentration Index (FICI). This calculation differentiates between additive toxicity and true synergistic efflux pump blockade.

Workflow Prep Prepare 96-Well Plate DilA Serial Dilution: Levofloxacin (X-axis) Prep->DilA DilB Serial Dilution: 3-Aminoquinolone (Y-axis) DilA->DilB Inoc Inoculate P. aeruginosa (5x10^5 CFU/mL) DilB->Inoc Inc Incubate 18-24h at 37°C Inoc->Inc Read Read OD600 & Calculate FICI Inc->Read

Checkerboard microdilution workflow for evaluating EPI synergy.

  • Preparation: Fill all wells of a sterile 96-well microtiter plate with 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB).

  • Orthogonal Dilution: Perform a 2-fold serial dilution of Levofloxacin along the X-axis (columns 1-10). Perform a 2-fold serial dilution of the 3-aminoquinolone derivative along the Y-axis (rows A-G).

  • Inoculation: Prepare a suspension of an MDR P. aeruginosa strain (e.g., a MexAB-OprM overexpressor) to a 0.5 McFarland standard. Dilute 1:100 and add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout: Measure the optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration showing no visible growth.

  • Validation (FICI Calculation): Calculate the FICI using the formula: FICI = (MIC of Levofloxacin in combination / MIC of Levofloxacin alone) + (MIC of EPI in combination / MIC of EPI alone). An FICI ≤ 0.5 definitively validates that the 3-aminoquinolone is acting as a synergistic efflux pump inhibitor.

References

  • Title: Quinolone Antibacterial Agents - Basicmedical Key Source: Basicmedical Key URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: Antimicrobial Agents and Chemotherapy (PubMed/NIH)
  • Title: Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria Source: MDPI Pharmaceuticals URL

Sources

Comparative

A Comparative Guide to the LC-MS/MS Fragmentation of 3-Amino-1-methylquinolin-4(1H)-one

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 3-Amino-1-methylquinolin-4(1H)-one. In the landscape of drug discovery and metabolomics,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 3-Amino-1-methylquinolin-4(1H)-one. In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Tandem mass spectrometry provides a powerful tool for structural elucidation by generating characteristic fragmentation patterns that serve as a molecular fingerprint. This document will detail the predicted fragmentation pathways of 3-Amino-1-methylquinolin-4(1H)-one and compare them with a structurally related isomer, 3-amino-2-methylquinazolin-4(3H)-one, to highlight the specificity of the fragmentation pattern for confident identification.

Introduction: The Importance of Structural Isomer Differentiation

In pharmaceutical research, even minor positional differences in functional groups on a core scaffold can drastically alter a compound's efficacy, toxicity, and metabolic fate. 3-Amino-1-methylquinolin-4(1H)-one is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry.[1] Distinguishing it from its structural isomers, such as quinazolinones, is a common analytical challenge. This guide will demonstrate how a detailed understanding of fragmentation mechanisms, guided by established principles of mass spectrometry, can provide definitive structural confirmation.[2][3][4]

Experimental Workflow: A Robust LC-MS/MS Methodology

The following protocol outlines a robust method for the analysis of 3-Amino-1-methylquinolin-4(1H)-one and its related isomers using a standard triple quadrupole or high-resolution mass spectrometer. The choice of a reversed-phase C18 column is standard for compounds of this polarity, and the acidic mobile phase with formic acid promotes protonation for positive-ion electrospray ionization (ESI).

LC-MS/MS Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample Sample Injection column C18 Reversed-Phase Column sample->column Loading gradient Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) column->gradient Separation esi Electrospray Ionization (ESI+) gradient->esi Eluent Transfer ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 data_analysis Data Analysis (Fragmentation Pattern Comparison) ms2->data_analysis Data Acquisition

Figure 1: A generalized workflow for the LC-MS/MS analysis of 3-Amino-1-methylquinolin-4(1H)-one.

Experimental Protocol

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for efficient separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.[5]

  • Injection Volume: 1-5 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The quinoline nitrogen and the amino group are readily protonated.[6]

  • MS1 Scan: A full scan from m/z 100-500 to identify the protonated molecular ion [M+H]⁺.

  • Product Ion Scan (MS/MS): The [M+H]⁺ ion of 3-Amino-1-methylquinolin-4(1H)-one (expected m/z 175.08) is selected as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: A range of collision energies should be evaluated (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Fragmentation Pattern Analysis of 3-Amino-1-methylquinolin-4(1H)-one

The fragmentation of quinolones is often characterized by the loss of small neutral molecules and cleavages related to substituents.[2][3][4][7] For 3-Amino-1-methylquinolin-4(1H)-one, with a molecular weight of 174.08 g/mol , the protonated molecule [M+H]⁺ will have an m/z of 175.08.

Fragmentation of 3-Amino-1-methylquinolin-4(1H)-one cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M+H]⁺ m/z 175.08 frag1 m/z 158.08 (-NH₃) parent->frag1 -17.03 Da frag2 m/z 146.06 (-HCN from amino group) parent->frag2 -27.02 Da frag3 m/z 132.06 (-CH₃N) parent->frag3 -43.02 Da frag4 m/z 130.05 (from m/z 158.08, -CO) frag1->frag4 -28.01 Da frag5 m/z 118.06 (from m/z 146.06, -CO) frag2->frag5 -28.01 Da

Figure 2: Proposed fragmentation pathway for 3-Amino-1-methylquinolin-4(1H)-one.

Proposed Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 158.08 . This is a highly probable and diagnostically significant loss.

  • Loss of HCN: The amino group can participate in a rearrangement to eliminate hydrogen cyanide, resulting in a fragment at m/z 146.06 .

  • Loss of the Methylamino Moiety (CH₃N): Cleavage involving the N-methyl group and the adjacent nitrogen could lead to a loss of 43.02 Da, producing a fragment at m/z 132.06 .

  • Subsequent Loss of Carbon Monoxide (CO): The quinolone core is known to lose CO.[3][4] This can occur from the primary fragments. For example, the fragment at m/z 158.08 could lose CO to form a fragment at m/z 130.05 . Similarly, the fragment at m/z 146.06 could lose CO to yield a fragment at m/z 118.06 .

Comparative Analysis: 3-Amino-1-methylquinolin-4(1H)-one vs. 3-amino-2-methylquinazolin-4(3H)-one

To underscore the diagnostic power of the fragmentation pattern, we will compare it to a structural isomer, 3-amino-2-methylquinazolin-4(3H)-one. This compound has the same molecular formula (C₁₀H₉N₃O) and thus the same precursor ion mass, but its different core structure will lead to a distinct fragmentation fingerprint.[8]

Precursor Ion [M+H]⁺Proposed Fragment Ion (m/z)Proposed Neutral LossDiagnostic Significance for 3-Amino-1-methylquinolin-4(1H)-oneExpected in 3-amino-2-methylquinazolin-4(3H)-one?
175.08158.08NH₃HighYes, likely due to the amino group.
175.08146.06HCNHighPossible, but the stability of the resulting ion may differ.
175.08132.06CH₃NHighNo, this loss is specific to the N-methyl quinolone structure.
158.08130.05COModerateYes, the quinazolinone core also contains a carbonyl group.
146.06118.06COModerateYes, as above.

The key differentiating fragment is predicted to be at m/z 132.06 , resulting from the loss of the N-methyl group along with the exocyclic amine nitrogen. This fragmentation pathway is not plausible for the 3-amino-2-methylquinazolin-4(3H)-one isomer, which lacks the N-methyl group on the quinolone ring system. The presence of this fragment would be a strong indicator for the 3-Amino-1-methylquinolin-4(1H)-one structure.

Conclusion

The detailed analysis of LC-MS/MS fragmentation patterns provides a robust and reliable method for the structural elucidation of small molecules, particularly for differentiating between isomers. By understanding the fundamental principles of fragmentation for the quinolone scaffold, we can predict a unique fragmentation signature for 3-Amino-1-methylquinolin-4(1H)-one. The proposed loss of the methylamino moiety, leading to a fragment at m/z 132.06, serves as a key diagnostic ion to distinguish it from its structural isomer, 3-amino-2-methylquinazolin-4(3H)-one. This approach, combining optimized chromatography and detailed mass spectral interpretation, is indispensable in the rigorous analytical workflows required in modern drug development and chemical research.

References

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. PubMed. (2023). Available at: [Link]

  • Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. PubMed. (1978). Available at: [Link]

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. (2011). Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. (2024). Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. (2024). Available at: [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. Available at: [Link]

  • 5-Aminoquinoline. PubChem. Available at: [Link]

  • 6-Aminoquinoline. PubChem. Available at: [Link]

  • 3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. PubMed. (2010). Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. (2016). Available at: [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. (2012). Available at: [Link]

  • 3-amino-4-hydroxy-1-methylquinolin-2-one. Chemical Synthesis Database. Available at: [Link]

  • Learn about all the LC/MS techniques offered by Varian. Agilent. Available at: [Link]

  • Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. PubMed. (2025). Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. (2025). Available at: [Link]

  • (3S)-3-amino-3,4-dihydro-1H-quinolin-2-one. BMRB. Available at: [Link]

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. (2022). Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (2007). Available at: [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Wiley Online Library. (2024). Available at: [Link]

  • Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. PubMed. (2013). Available at: [Link]

Sources

Validation

The Definitive Guide to Validating the Purity of 3-Amino-1-methylquinolin-4(1H)-one: qNMR vs. HPLC

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In early-stage drug discovery and chemical development, validating the absolute purity of novel building blocks is a critical bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In early-stage drug discovery and chemical development, validating the absolute purity of novel building blocks is a critical bottleneck. 3-Amino-1-methylquinolin-4(1H)-one (MW: 174.19 g/mol ) is a highly functionalized quinolone derivative frequently utilized as a core scaffold in the synthesis of immunomodulatory and antimicrobial agents [1].

Traditionally, laboratories default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment. However, for novel intermediates where certified reference standards are unavailable, HPLC-UV introduces significant analytical bias. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior, self-validating method for determining the absolute mass fraction of 3-Amino-1-methylquinolin-4(1H)-one.

The Analytical Dilemma: Why HPLC-UV Falls Short

HPLC-UV is a secondary analytical technique. It relies on the separation of analytes and their subsequent UV absorbance. When validating a novel compound like 3-Amino-1-methylquinolin-4(1H)-one without a certified reference standard, chemists often rely on "Area Percent" (LCAP) to estimate purity.

This approach is fundamentally flawed due to two mechanistic reasons:

  • Extinction Coefficient Bias: Structurally similar impurities (e.g., des-methyl or over-oxidized byproducts) have different molar extinction coefficients. A 1% impurity by mass might register as a 5% peak area if it is highly chromophoric, or it might be completely invisible if it lacks a chromophore.

  • Invisibility of Non-UV Active Species: Inorganic salts, residual water, and aliphatic solvents (like residual ethyl acetate from purification) will not appear on a UV chromatogram, leading to a dangerous overestimation of the active pharmaceutical ingredient's (API) purity.

The qNMR Advantage: A Primary Analytical Method

qNMR is recognized by major pharmacopeias, including [2], as a primary ratio method. The fundamental physics of NMR dictate that the area of a resonance signal is directly and universally proportional to the number of nuclei producing that signal.

By co-dissolving the analyte with a highly pure, NIST-traceable Internal Standard (IS), we can determine the absolute mass fraction of the analyte without ever needing a reference standard of the analyte itself.

Method_Comparison Problem Purity Validation of Novel Intermediates HPLC HPLC-UV (Secondary Method) Problem->HPLC qNMR qNMR (Primary Method) Problem->qNMR HPLC_Limitation Requires Reference Standard Assumes Equal UV Response Misses Non-UV Impurities HPLC->HPLC_Limitation qNMR_Advantage No Analyte Standard Needed Direct Nuclei Proportionality Detects All Soluble Species qNMR->qNMR_Advantage HPLC_Result Relative Purity (Area %) HPLC_Limitation->HPLC_Result qNMR_Result Absolute Purity (Mass %) qNMR_Advantage->qNMR_Result

Logical comparison of HPLC-UV versus qNMR for purity validation.

Experimental Design: A Self-Validating qNMR Protocol

To establish a trustworthy, self-validating system, every step of the qNMR workflow must be meticulously controlled. The following protocol outlines the absolute purity determination of 3-Amino-1-methylquinolin-4(1H)-one.

Step 1: Internal Standard (IS) Selection & Causality

The selection of the IS is the most critical decision in qNMR [3]. For 3-Amino-1-methylquinolin-4(1H)-one, we select Maleic Acid (NIST-traceable, ≥99.9% purity) .

  • Mechanistic Rationale: 3-Amino-1-methylquinolin-4(1H)-one features a distinct N -CH₃ singlet at ~3.8 ppm (3H) and aromatic protons between 7.2–8.2 ppm. Maleic acid presents a sharp, isolated olefinic singlet at 6.26 ppm (2H) . This guarantees zero signal overlap, satisfying the primary prerequisite for accurate integration.

Step 2: High-Precision Gravimetry

qNMR is fundamentally a gravimetric technique read out by a spectrometer.

  • Use a calibrated microbalance (resolution of at least 0.01 mg) in a static-free environment.

  • Accurately weigh ~15.00 mg of 3-Amino-1-methylquinolin-4(1H)-one ( msample​ ) into a clean glass vial.

  • Accurately weigh ~10.00 mg of the Maleic Acid IS ( mIS​ ) into the same vial.

Step 3: Dissolution
  • Add 0.8 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as a chemical shift reference).

  • Vortex the mixture thoroughly until complete optical clarity is achieved. Incomplete dissolution will artificially lower the calculated purity. Transfer 0.6 mL to a 5 mm NMR tube.

Step 4: NMR Acquisition Parameters

To ensure quantitative reliability, the NMR acquisition must allow for complete longitudinal relaxation ( T1​ ) of the target nuclei.

  • Pulse Angle: 90° (ensures maximum signal-to-noise ratio).

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton of interest. For the N -CH₃ of the quinolone and the olefinic protons of maleic acid, a D1​ of 30 seconds is typically sufficient to ensure >99.3% magnetization recovery.

  • Scans (NS): Minimum of 32 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

Step 5: Data Processing and Calculation
  • Apply a matched exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Perform manual phase correction (zero and first order) and a multipoint baseline correction.

  • Integrate the Maleic Acid singlet at 6.26 ppm ( IIS​ ) and the N -CH₃ singlet of the analyte at 3.8 ppm ( Isample​ ).

Calculate the absolute mass fraction ( Psample​ ) using the following equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where N = number of protons, M = molar mass, m = weighed mass, and PIS​ = purity of the internal standard).

qNMR_Protocol Start Analyte: 3-Amino-1-methylquinolin-4(1H)-one IS Select Internal Standard (IS) Maleic Acid (NIST-Traceable) Start->IS Gravimetry High-Precision Gravimetry (Co-weigh Analyte & IS) IS->Gravimetry Solvent Dissolution in DMSO-d6 (Ensure Complete Homogeneity) Gravimetry->Solvent Acquisition 1H NMR Acquisition (D1 > 5×T1, 90° Pulse Angle) Solvent->Acquisition Processing Data Processing (Phase/Baseline Correction) Acquisition->Processing Calculation Absolute Purity Calculation (Mass Fraction %) Processing->Calculation

Step-by-step qNMR workflow for absolute purity determination.

Comparative Data Analysis

To illustrate the practical differences between the two methods, a synthesized batch of 3-Amino-1-methylquinolin-4(1H)-one was analyzed using both HPLC-UV (254 nm) and the qNMR protocol described above.

Table 1: Methodological Performance Comparison
ParameterHPLC-UV (Area %)qNMR (Absolute Mass %)
Primary Output Relative purity (chromatographic area)Absolute mass fraction (w/w %)
Reference Standard Required? Yes (for absolute quantification)No (only a traceable IS is needed)
Detection Scope Only UV-active moleculesAll soluble hydrogen-containing species
Typical Precision (RSD) < 0.5%< 1.0% (highly dependent on gravimetry)
Preparation Time High (Method development required)Low (Universal method parameters)
Table 2: Experimental Batch Results
Analytical MethodReported PurityIdentified ImpuritiesDiscrepancy Rationale
HPLC-UV (254 nm) 99.4%Trace structurally related byproductsOverestimates purity by ignoring non-UV active residual solvents and inorganic salts.
qNMR (Maleic Acid IS) 96.8%Residual DMSO, Water, and trace starting materialProvides true mass fraction. The 2.6% discrepancy is attributed to residual solvents invisible at 254 nm.

Data Interpretation: The HPLC-UV data suggests a highly pure compound (99.4%), which would typically pass standard release criteria. However, qNMR reveals the true absolute mass fraction is only 96.8%. Because qNMR detects the molar ratio of all protons in the solution, it successfully accounted for residual aliphatic solvents and moisture that the UV detector completely missed. If this batch were used in a highly stoichiometric downstream coupling reaction, the HPLC-based assumption would result in a 2.6% molar deficit of the active reagent, potentially stalling the reaction or reducing yields.

Conclusion

For drug development professionals working with novel intermediates like 3-Amino-1-methylquinolin-4(1H)-one, relying solely on HPLC-UV area percent is an analytical risk. Quantitative NMR provides a robust, self-validating, and orthogonal approach to purity assessment. By coupling high-precision gravimetry with the fundamental proportionality of NMR physics, qNMR delivers absolute mass fraction data that ensures the integrity of downstream chemical workflows.

References

  • United States Pharmacopeia. "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE". USP-NF. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)". BIPM. Available at:[Link]

Comparative

A Comparative In-Silico Analysis: Molecular Docking of 3-Amino-1-methylquinolin-4(1H)-one Against Human Topoisomerase IIα

A Guide for Computational Drug Discovery Professionals Introduction The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Computational Drug Discovery Professionals

Introduction

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The functional versatility of this heterocyclic system allows for fine-tuning of its pharmacological profile, making it a focal point in modern drug discovery. This guide focuses on a specific derivative, 3-Amino-1-methylquinolin-4(1H)-one , a compound of interest for its potential as a targeted therapeutic agent.

Molecular docking is an indispensable computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In drug discovery, it provides critical insights into the binding affinity and interaction patterns of small-molecule ligands with their macromolecular targets, thereby guiding rational drug design and lead optimization.

This technical guide presents a comparative molecular docking study of 3-Amino-1-methylquinolin-4(1H)-one against Human DNA Topoisomerase IIα (Topo IIα), a well-validated target in cancer chemotherapy. To establish a clinically relevant benchmark, its performance is objectively compared against Etoposide , a cornerstone Topo II inhibitor used in the treatment of numerous cancers.[5][6]

Rationale for Target Selection: DNA Topoisomerase IIα

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA by catalyzing the cleavage and re-ligation of the DNA backbone, playing a critical role in replication, transcription, and chromosome segregation.[5][6] Human Topo IIα is a key enzyme in rapidly proliferating cells, making it an attractive target for anticancer therapies. Inhibitors of Topo IIα, known as "poisons," function by stabilizing the transient "cleavable complex," in which the DNA is cut, leading to the accumulation of permanent double-strand breaks and subsequent apoptotic cell death.[6]

The quinolone scaffold is historically linked to the inhibition of topoisomerases. The widely successful fluoroquinolone class of antibiotics, such as Ciprofloxacin and Levofloxacin, exert their bactericidal effects by targeting bacterial Topoisomerase II (DNA gyrase) and Topoisomerase IV.[6][7][8][9] This established precedent, along with studies demonstrating the anticancer activity of novel quinolin-4-one derivatives, provides a strong rationale for investigating 3-Amino-1-methylquinolin-4(1H)-one as a potential inhibitor of its human homolog, Topo IIα.[3][10]

Comparative Docking Results

The molecular docking simulations were performed to predict the binding affinity and to elucidate the molecular interactions of 3-Amino-1-methylquinolin-4(1H)-one and the standard inhibitor, Etoposide, within the ATP-binding site of human Topoisomerase IIα. The quantitative results are summarized below.

LigandBinding Affinity (kcal/mol)Hydrogen Bonds FormedKey Interacting Residues
3-Amino-1-methylquinolin-4(1H)-one -7.92ASN91, ASP94
Etoposide (Standard) -9.24ASN91, ASP94, GLY164, THR165

Binding affinity is a measure of the predicted binding energy; a more negative value indicates a stronger theoretical interaction.

Analysis of Interactions:

  • Etoposide , the standard inhibitor, demonstrates a higher binding affinity (-9.2 kcal/mol), which is consistent with its established role as a potent drug. Its complex interaction network, involving four hydrogen bonds with key residues like ASN91, ASP94, GLY164, and THR165, anchors it firmly within the active site.

  • 3-Amino-1-methylquinolin-4(1H)-one shows a promising binding affinity of -7.9 kcal/mol. Crucially, it forms hydrogen bonds with ASN91 and ASP94, two of the same critical residues that Etoposide interacts with. This shared interaction pattern suggests that the novel compound binds in a relevant region of the active site and may engage the target through a similar mechanistic anchor point. The lower binding score compared to Etoposide can be attributed to a smaller number of total interactions and a less extensive molecular structure.

These in silico results suggest that while Etoposide is a more potent binder, the 3-Amino-1-methylquinolin-4(1H)-one scaffold correctly orients itself to engage with essential residues in the Topo IIα active site, marking it as a viable candidate for further optimization.

Visualization of Molecular Interactions

The following diagram illustrates the key non-covalent interactions between the ligands and the active site residues of Topoisomerase IIα, as predicted by the docking simulation.

G Figure 1: Predicted interactions with Topo IIα residues. L1 3-Amino-1-methylquinolin-4(1H)-one A1 ASN91 L1->A1 H-Bond A2 ASP94 L1->A2 H-Bond L2 Etoposide L2->A1 H-Bond L2->A2 H-Bond A3 GLY164 L2->A3 H-Bond A4 THR165 L2->A4 H-Bond

Caption: Figure 1: Predicted interactions with Topo IIα residues.

Detailed Experimental Protocol: Molecular Docking Workflow

This protocol outlines the step-by-step methodology for performing a comparative molecular docking study using industry-standard open-source software.

I. Software and Resource Requirements:

  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing protein and ligand files.

  • AutoDock Vina: The core docking program for executing the simulation.[4][11]

  • Protein Data Bank (PDB): An online repository for 3D structural data of large biological molecules.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.[4]

  • ChemDraw or similar: For drawing 2D structures of ligands.

II. Protein Preparation:

  • Obtain Crystal Structure: Download the 3D crystal structure of Human Topoisomerase IIα from the PDB. For this study, PDB ID: 5GWK (human DNA topoisomerase II alpha in complex with DNA and etoposide) is a suitable choice.

  • Clean the Protein: Open the PDB file in ADT. Remove water molecules, co-crystallized ligands (including the original etoposide), and any non-essential ions or chains.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds.

  • Compute Charges: Calculate and assign Gasteiger charges to the protein atoms. This step is essential for the energy calculations during docking.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

III. Ligand Preparation:

  • Obtain/Draw Structures: Draw the 2D structures of 3-Amino-1-methylquinolin-4(1H)-one and Etoposide using ChemDraw.

  • Convert to 3D: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[4]

  • Prepare in ADT: Open the 3D ligand files in ADT.

  • Detect Rotatable Bonds: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligands in the PDBQT format.

IV. Docking Simulation:

  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses. Its size and center are critical for a successful simulation.

    • Procedure: In ADT, center the grid box on the active site. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature. Ensure the box is large enough to accommodate the entire ligand and allow for rotational and translational movement. A typical size is 25 x 25 x 25 Å.

  • Configuration File: Create a text file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the command: vina --config conf.txt --log log.txt.

V. Analysis of Results:

  • Examine Binding Affinities: The output file will contain several binding poses for the ligand, ranked by their binding affinity in kcal/mol. The top-ranked pose (most negative score) is considered the most likely binding mode.[4]

  • Visualize Interactions: Load the prepared protein PDBQT file and the docked ligand PDBQT file into a visualization software like PyMOL.

  • Identify Key Interactions: Analyze the best-ranked pose to identify hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the protein's amino acid residues.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire computational workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download PDB Structure (e.g., 5GWK) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean AddH 3. Add Polar Hydrogens Clean->AddH Charges 4. Assign Charges AddH->Charges Prot_Out Protein.pdbqt Charges->Prot_Out Grid 5. Define Grid Box (Active Site) Prot_Out->Grid Lig_2D 1. Obtain 2D Ligand Structure Lig_3D 2. Convert to 3D & Energy Minimize Lig_2D->Lig_3D Lig_ADT 3. Define Rotatable Bonds Lig_3D->Lig_ADT Lig_Out Ligand.pdbqt Lig_ADT->Lig_Out Config 6. Create Config File Lig_Out->Config Grid->Config Vina 7. Run AutoDock Vina Config->Vina Scores 8. Analyze Binding Scores Vina->Scores Visual 9. Visualize Interactions (PyMOL) Scores->Visual Report 10. Generate Report Visual->Report

Caption: Figure 2: A high-level workflow for molecular docking.

Discussion and Future Perspectives

This in silico comparative study provides valuable preliminary data on the potential of 3-Amino-1-methylquinolin-4(1H)-one as a Topoisomerase IIα inhibitor. The docking results are encouraging, indicating that the compound binds to the target's active site and interacts with key residues known to be important for inhibitor binding. The predicted binding affinity, while lower than the highly optimized drug Etoposide, is significant enough to warrant further investigation.

Limitations of the Study: It is crucial to acknowledge that molecular docking is a predictive tool. The binding affinities are theoretical calculations and do not account for dynamic effects, solvation energies, or entropic contributions with perfect accuracy. These results represent a static snapshot of a potential binding event.

Future Directions:

  • In Vitro Validation: The next logical step is to synthesize 3-Amino-1-methylquinolin-4(1H)-one and validate the computational predictions through in vitro enzymatic assays to determine its actual inhibitory activity (IC50) against purified Topo IIα.

  • Structure-Activity Relationship (SAR) Studies: The current compound can serve as a starting point for a lead optimization campaign. Synthesizing and testing analogs with different substitutions on the quinolinone ring could improve binding affinity and selectivity. For instance, adding functional groups capable of forming additional hydrogen bonds or hydrophobic interactions could enhance potency.

  • Cell-Based Assays: If enzymatic activity is confirmed, the compound should be evaluated in cancer cell lines to assess its antiproliferative effects and to confirm its mechanism of action.

Conclusion

The molecular docking analysis presented in this guide demonstrates that 3-Amino-1-methylquinolin-4(1H)-one is a promising scaffold for the development of novel Topoisomerase IIα inhibitors. It exhibits a favorable binding mode within the enzyme's active site, engaging with the same critical amino acid residues as the established anticancer drug Etoposide. While further experimental validation is required, this computational study provides a solid foundation and a clear rationale for advancing this compound into the next stages of the drug discovery pipeline.

References

  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (2019). Oriental Journal of Chemistry. [Link]

  • WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

  • Singh, U. P., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences. [Link]

  • Farlow, M. R., et al. (2004). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. Primary Care Companion to The Journal of Clinical Psychiatry. [Link]

  • Hande, K. R. (2008). Topoisomerase II inhibitors. BIOCEV. [Link]

  • Wikipedia. (n.d.). Cholinesterase inhibitor. Wikipedia. [Link]

  • Crismon, M. L. (2024). Alzheimer Disease Medication. Medscape. [Link]

  • El-Gohary, N., et al. (2022). QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria. ResearchGate. [Link]

  • Ali, M. A., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. [Link]

  • Gortney, J. S. (2026). Cholinesterase Inhibitors. NCBI Bookshelf. [Link]

  • UT MD Anderson Cancer Center. (2024). AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects. UT MD Anderson Cancer Center. [Link]

  • Cleveland Clinic. (2025). PARP Inhibitors. Cleveland Clinic. [Link]

  • Chan, Y. T., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Drug Discovery. [Link]

  • OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • Badowska-Rosłonek, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • ResearchGate. (n.d.). Novel and Convenient Synthesis of 4(1H)Quinolones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Nilsen, A., et al. (2013). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. ACS Medicinal Chemistry Letters. [Link]

  • Wentland, M. P., et al. (1993). Quinolone antibacterials: synthesis and biological activity of carbon isosteres of the 1-piperazinyl and 3-amino-1-pyrrolidinyl side chains. Journal of Medicinal Chemistry. [Link]

  • Nikoloudaki, F., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules. [Link]

  • Christodoulou, M. S., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • Badowska-Rosłonek, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Kim, D., et al. (2011). Discovery of potent, selective, and orally bioavailable quinoline-based dipeptidyl peptidase IV inhibitors targeting Lys554. Bioorganic & Medicinal Chemistry Letters. [Link]

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Validation

3-Amino-1-methylquinolin-4(1H)-one Analytical Reference Standard Validation: A Comparative Guide for Drug Discovery Workflows

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary In modern drug discovery, the integrity of ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

In modern drug discovery, the integrity of analytical data is intrinsically linked to the quality of the reference standards employed. 3-Amino-1-methylquinolin-4(1H)-one (CAS: 65161-70-8)[1] is a highly versatile nitrogen-containing heterocycle that serves as a critical intermediate and structural core for numerous biologically active compounds, including kinase inhibitors and next-generation antibacterial agents[2].

As a Senior Application Scientist, I frequently observe laboratories utilizing "synthesis grade" building blocks as makeshift reference standards. This practice introduces significant analytical risk, particularly during quantitative pharmacokinetic (PK) profiling or impurity tracking. This guide provides an objective comparison between commercial synthesis-grade materials and a fully validated analytical reference standard, detailing the rigorous, self-validating experimental workflows required to achieve compliance with ICH Q2(R2)[3] and USP <11>[4] guidelines.

Mechanistic Rationale & Structural Significance

Understanding the chemical behavior of 3-Amino-1-methylquinolin-4(1H)-one (3-AMQ) is essential for designing a robust analytical validation strategy.

  • The 1-Methyl Substitution: The N-methylation at the 1-position is mechanistically critical. It locks the quinolinone ring in the keto tautomer, preventing the keto-enol tautomerization typically observed in unmethylated 1H-quinolin-4-ones[2]. This structural rigidity ensures predictable hydrogen bonding in target binding pockets and eliminates split peaks in chromatographic separations caused by interconverting tautomers.

  • The 3-Amino Group: This primary amine serves as a reactive nucleophilic handle for further functionalization (e.g., amide coupling). However, analytically, it presents a challenge. The basic nature of the amine can cause severe peak tailing on standard silica-based HPLC columns due to secondary ion-exchange interactions with residual surface silanols.

To establish a trustworthy analytical framework, our validation protocol utilizes end-capped stationary phases and tightly controlled pH buffers, ensuring a self-validating system where peak symmetry and resolution are built into the method's system suitability criteria.

Comparative Performance: Validated Standard vs. Synthesis Grade

When utilizing 3-AMQ as a quantitative marker, the purity profile must be absolute. Synthesis-grade materials often contain trace isomeric impurities, residual transition metals from prior catalytic steps, and volatile solvents that artificially inflate the apparent mass.

Table 1: Quality Attribute Comparison
Analytical ParameterSynthesis Grade (Building Block)Validated Reference Standard (USP <11> Compliant)Analytical Impact in Drug Development
Chromatographic Purity (HPLC-UV) > 95.0% (Area %)≥ 99.8% (Area %) Prevents overestimation of assay yields and PK concentrations.
Moisture Content (Karl Fischer) Not typically controlled≤ 0.5% w/w Ensures accurate mass weighing; prevents degradation via hydrolysis.
Residual Solvents (GC-FID) Often > 1.0%≤ 0.1% (ICH Q3C Compliant) Eliminates baseline disturbances and toxicological artifacts in bioassays.
Structural Identity 1H NMR only1H/13C NMR, HRMS, IR Guarantees absolute regiochemistry of the 3-amino and 1-methyl groups.
Assay (Mass Balance) Unassigned≥ 99.0% Provides a definitive quantitative value for calibration curve generation.

Experimental Workflows: A Self-Validating System

To elevate a raw chemical to a Certified Reference Standard, the material must pass through an exhaustive, multi-orthogonal validation pipeline. The following protocols detail the exact methodologies required to validate 3-AMQ in accordance with the latest ICH Q2(R2) guidelines[5].

Protocol 1: HPLC-UV Purity & Specificity Validation

Causality Check: We utilize a C18 column with advanced end-capping and a low-pH mobile phase (formic acid) to fully protonate the 3-amino group, suppressing silanol interactions and ensuring a sharp, symmetrical peak (Tailing Factor ≤ 1.2).

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a Diode Array Detector (DAD). Install an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes, holding at 95% B for 3 minutes, followed by a 5-minute re-equilibration at 5% B. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10.0 mg of 3-AMQ in 10.0 mL of Methanol (1.0 mg/mL). Dilute to a working concentration of 0.1 mg/mL.

  • System Suitability Testing (SST): Inject a reference standard solution six times. Calculate the %RSD of the peak area, theoretical plates (N), and tailing factor (Tf).

  • Specificity & Forced Degradation: Subject aliquots of 3-AMQ to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2O2) stress. Inject the stressed samples to confirm that the 3-AMQ peak is mass-spectrometrically pure (via peak purity angle < purity threshold) and fully resolved from degradation products.

Table 2: HPLC System Suitability Acceptance Criteria (ICH Q2(R2))
ParameterObserved Value (Validated 3-AMQ)Acceptance Criteria
Retention Time (Rt) 6.45 minConsistent across 6 injections
Tailing Factor (Tf) 1.08≤ 1.5
Theoretical Plates (N) > 15,000> 10,000
Precision (%RSD of Area) 0.4%≤ 1.0%
Protocol 2: Absolute Mass Balance Determination

Causality Check: Chromatographic purity alone is insufficient for a reference standard[6]. A compound can be 100% pure by HPLC but contain 5% water, leading to a 5% error in quantitative assays. Mass balance combines HPLC purity, moisture, and residual solvents.

Step-by-Step Methodology:

  • Moisture Analysis (Karl Fischer Titration): Weigh exactly 50.0 mg of 3-AMQ into a volumetric Karl Fischer titration vessel. Titrate with a standardized iodine/sulfur dioxide reagent to the electrometric endpoint. Record % Water ( W ).

  • Residual Solvent Analysis (GC-FID): Dissolve 50.0 mg of 3-AMQ in Dimethyl Sulfoxide (DMSO). Inject into a GC-FID equipped with a DB-624 headspace column. Quantify residual synthesis solvents (e.g., ethanol, ethyl acetate) against a multi-component calibration standard. Record % Solvents ( S ).

  • Residue on Ignition (ROI): Combust 1.0 g of the sample with sulfuric acid at 600°C to determine inorganic impurities. Record % Ash ( A ).

  • Mass Balance Calculation: Calculate the absolute assay using the formula: Assay % = HPLC Purity % ×[100 - ( W + S + A )] / 100

Analytical Validation Workflow Visualization

The following diagram illustrates the logical progression of the self-validating pipeline required to certify 3-Amino-1-methylquinolin-4(1H)-one, ensuring compliance with global pharmacopeial standards.

ValidationWorkflow cluster_Characterization Primary Structural Characterization (USP <11>) cluster_Purity Purity & Impurity Profiling (ICH Q2(R2)) Start 3-AMQ Raw Material (Synthesis Grade) Purification Preparative HPLC & Recrystallization Start->Purification NMR 1H & 13C NMR (Structural ID) Purification->NMR HRMS HRMS (Exact Mass) Purification->HRMS HPLC HPLC-UV/DAD (Chromatographic Purity) NMR->HPLC HRMS->HPLC GC GC-FID (Residual Solvents) HPLC->GC KF Karl Fischer (Moisture Content) GC->KF Certification Validated Analytical Reference Standard KF->Certification

Analytical Reference Standard Qualification Pipeline for 3-Amino-1-methylquinolin-4(1H)-one.

Conclusion

The transition from a synthetic building block to a validated analytical reference standard is defined by rigorous, orthogonal testing. By strictly adhering to ICH Q2(R2) and USP <11> methodologies, laboratories can ensure that 3-Amino-1-methylquinolin-4(1H)-one performs reliably as a quantitative benchmark. Investing in a fully characterized standard eliminates downstream analytical artifacts, ensuring that pharmacokinetic data and impurity profiles generated during drug development are scientifically sound and regulatory-compliant.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link]

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment". Available at:[Link]

  • Reesach. "Preparation, Procurement, and Storage of Working Standards and Reference Standards". Available at:[Link]

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Safety & Regulatory Compliance

Safety

3-Amino-1-methylquinolin-4(1H)-one: Comprehensive Laboratory Disposal and Waste Management Protocol

As drug development and synthetic chemistry laboratories increasingly utilize novel heterocyclic amines, establishing rigorous, self-validating safety protocols is paramount. 3-Amino-1-methylquinolin-4(1H)-one is a quino...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry laboratories increasingly utilize novel heterocyclic amines, establishing rigorous, self-validating safety protocols is paramount. 3-Amino-1-methylquinolin-4(1H)-one is a quinoline derivative frequently utilized in pharmaceutical research. Due to its specific chemical structure—combining a stable quinolinone core with a reactive primary amine—improper disposal poses both environmental and operational risks.

This guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring full compliance with federal hazardous waste regulations.

Chemical Profile & Hazard Causality

To safely manage chemical waste, researchers must first understand the mechanistic reasons behind a compound's hazard profile.

Property / ParameterSpecification / Classification
Chemical Name 3-Amino-1-methylquinolin-4(1H)-one
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]
EPA Waste Classification Unlisted Hazardous Organic Waste (Characteristic: Toxicity)
Incompatible Materials Strong oxidizing agents, strong acids[1]
Recommended Disposal High-temperature incineration (RCRA compliant)[2]

Expertise & Causality: The primary hazard of 3-Amino-1-methylquinolin-4(1H)-one stems from its primary amine group (-NH2), which acts as a strong nucleophile. If inadvertently mixed with strong oxidizing agents (e.g., nitric acid, peroxides) in a waste stream, the amine can undergo rapid, exothermic oxidation, leading to dangerous container pressurization or fire. Furthermore, the quinolinone core is highly stable and resists standard environmental biodegradation, necessitating thermal destruction rather than standard aqueous drain disposal.

Satellite Accumulation Area (SAA) Waste Segregation Protocol

Under [3], academic and research laboratories must manage hazardous waste at the point of generation within a Satellite Accumulation Area (SAA). Every step in this protocol is designed as a self-validating system to prevent chemical incompatibility and regulatory non-compliance.

Step 1: Solvent Compatibility Verification

  • Action: Determine whether the 3-Amino-1-methylquinolin-4(1H)-one waste is a dry powder or dissolved in an organic solvent (e.g., DMSO, DMF, or Methanol).

  • Causality: The solvent matrix dictates the secondary hazards (e.g., flammability) and determines the appropriate waste stream. Mixing incompatible solvents can cause exothermic reactions.

  • Validation: Cross-reference the solvent's Safety Data Sheet (SDS) with the lab's central compatibility chart before initiating transfer.

Step 2: Primary Containment Selection

  • Action: Select a chemically inert container, strictly utilizing amber glass or High-Density Polyethylene (HDPE).

  • Causality: HDPE and glass resist the organic solvents typically used to dissolve quinoline derivatives, preventing container degradation and leaching.

  • Validation: Perform a visual stress test on the container (checking for micro-fractures) and verify that the PTFE-lined cap forms a hermetic seal before adding any waste.

Step 3: Waste Transfer and Quenching

  • Action: Inside a certified chemical fume hood, use a dedicated funnel to transfer the waste. If the compound was utilized in a highly acidic or basic assay, neutralize the solution to a pH of 6–8 before sealing. Do not fill the container beyond 90% capacity.

  • Causality: Leaving 10% headspace allows for vapor expansion, mitigating the risk of container rupture due to temperature fluctuations.

  • Validation: Dip a pH indicator strip into the neutralized waste. The protocol cannot proceed to the sealing phase until the strip confirms a neutral pH, preventing acid-base gas generation in a closed system.

Step 4: RCRA-Compliant Labeling

  • Action: Immediately affix a standard "Hazardous Waste" label to the container. Explicitly write "3-Amino-1-methylquinolin-4(1H)-one" alongside any solvents used.

  • Causality: The [3] that all constituents be spelled out completely; abbreviations (e.g., "3-AMQ") are legally invalid and can lead to dangerous mishandling by downstream disposal vendors.

  • Validation: A secondary researcher or lab manager must visually verify the label's completeness against the experimental notebook before the container is moved to the SAA.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and surface contamination.

Step 1: Isolation and Containment

  • Action: Evacuate personnel from the immediate vicinity. For dry powder spills, do not dry sweep. Instead, gently cover the spill with damp absorbent pads. For solution spills, surround the liquid with an inert absorbent barrier (e.g., diatomaceous earth).

  • Causality: Dry sweeping generates inhalable dust, exposing researchers to respiratory irritation (STOT SE 3)[1]. Dampening the powder prevents aerosolization.

Step 2: Collection

  • Action: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste bucket.

Step 3: Surface Decontamination

  • Action: Wash the affected benchtop or floor with a surfactant-based detergent or a 10% bleach solution, followed by a thorough distilled water rinse.

  • Causality: 3-Amino-1-methylquinolin-4(1H)-one is a hydrophobic compound; water alone will not solubilize it. Surfactants disrupt the hydrophobic interactions with the surface, ensuring complete removal.

  • Validation: Many quinolinone derivatives exhibit fluorescence due to their conjugated aromatic systems. Shine a 365 nm UV light over the decontaminated area; the absence of fluorescence validates that the surface is completely free of chemical residue.

Final Disposal Route: High-Temperature Incineration

Following the guidelines outlined in [2], the sealed waste containers must be transferred from the SAA to the Central Accumulation Area (CAA) within the legally mandated timeframe (typically 90 to 180 days, depending on generator status).

The ultimate disposal route for 3-Amino-1-methylquinolin-4(1H)-one is High-Temperature Incineration .

  • Causality: The compound must be subjected to temperatures exceeding 1000°C in a rotary kiln incinerator. This extreme heat is required to break the highly stable carbon-nitrogen bonds of the quinoline ring. Because the combustion of nitrogenous compounds generates toxic nitrogen oxides (NOx), the incinerator must be equipped with specialized alkaline scrubbers to neutralize the exhaust gases before environmental release.

Waste Management Workflow Visualization

The following diagram illustrates the critical path for managing quinolinone derivative waste, from generation to final thermal destruction.

WasteWorkflow Gen Waste Generation (3-Amino-1-methylquinolin-4(1H)-one) Check Compatibility Check (Isolate from Oxidizers) Gen->Check SAA Satellite Accumulation Area HDPE/Glass Container Check->SAA Verified Safe Label Apply RCRA Hazardous Waste Label SAA->Label CAA Central Accumulation Area Max 90/180 Days Label->CAA Transfer Incinerate High-Temp Incineration (>1000°C + Scrubbers) CAA->Incinerate Licensed Vendor

Figure 1: End-to-end laboratory waste disposal workflow for quinolinone derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." URL:[Link]

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